ALK/EGFR-IN-2
Descripción
Propiedades
Fórmula molecular |
C26H33N9O3S |
|---|---|
Peso molecular |
551.7 g/mol |
Nombre IUPAC |
2-[1-[1-[(2S)-butan-2-yl]-6-[[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]amino]pyrazolo[4,3-c]pyridin-3-yl]azetidin-3-yl]propan-2-ol |
InChI |
InChI=1S/C26H33N9O3S/c1-5-16(2)35-21-10-23(28-12-20(21)25(32-35)33-14-18(15-33)26(3,4)36)30-22-8-9-27-24(31-22)17-11-29-34(13-17)39(37,38)19-6-7-19/h8-13,16,18-19,36H,5-7,14-15H2,1-4H3,(H,27,28,30,31)/t16-/m0/s1 |
Clave InChI |
RDWYRIOEHIKPRE-INIZCTEOSA-N |
SMILES isomérico |
CC[C@H](C)N1C2=CC(=NC=C2C(=N1)N3CC(C3)C(C)(C)O)NC4=NC(=NC=C4)C5=CN(N=C5)S(=O)(=O)C6CC6 |
SMILES canónico |
CCC(C)N1C2=CC(=NC=C2C(=N1)N3CC(C3)C(C)(C)O)NC4=NC(=NC=C4)C5=CN(N=C5)S(=O)(=O)C6CC6 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Dual ALK/EGFR Inhibitors for Cancer Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Dual ALK/EGFR Inhibition
In the landscape of precision oncology, particularly for non-small cell lung cancer (NSCLC), targeting specific driver oncogenes has revolutionized treatment.[1][2] Two of the most critical targets are the Anaplastic Lymphoma Kinase (ALK) and the Epidermal Growth Factor Receptor (EGFR), both receptor tyrosine kinases (RTKs) that play significant roles in cell signaling.[3][4] While single-agent tyrosine kinase inhibitors (TKIs) against ALK (e.g., Crizotinib) and EGFR (e.g., Gefitinib, Erlotinib) have shown remarkable initial efficacy, the development of acquired resistance is nearly inevitable, leading to treatment failure.[1]
Resistance mechanisms can include secondary mutations within the target kinase domain or the activation of bypass signaling pathways.[5] Notably, activation of EGFR signaling has been identified as a mechanism of resistance to ALK inhibitors.[6] Conversely, some tumors harbor co-existing ALK rearrangements and EGFR mutations from the outset.[7][8][9] This clinical challenge underscores the compelling rationale for developing single therapeutic agents that can simultaneously inhibit both ALK and EGFR. Dual inhibitors offer the potential to overcome resistance, delay its onset, and provide a more durable response in patients with these complex molecular profiles.
This guide provides a technical overview of the core principles behind dual ALK/EGFR inhibitors, focusing on their mechanism, quantitative data from representative compounds, and detailed experimental protocols for their evaluation.
Core Signaling Pathways and Mechanism of Inhibition
Both ALK and EGFR are transmembrane receptors that, upon activation, trigger a cascade of intracellular signaling pathways that regulate cell proliferation, survival, growth, and differentiation. Aberrant activation of these kinases leads to uncontrolled cell growth and cancer progression.
2.1 Anaplastic Lymphoma Kinase (ALK) Signaling
ALK is typically activated by ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. In cancer, ALK is often constitutively activated through chromosomal rearrangements, resulting in fusion proteins (e.g., EML4-ALK in NSCLC). This ligand-independent activation drives several key downstream pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily promotes cell proliferation.
-
PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.
-
JAK-STAT Pathway: Involved in regulating transcription of genes related to cell survival and proliferation.
-
PLCγ Pathway: Modulates intracellular calcium levels and activates Protein Kinase C (PKC).
2.2 Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR activation is initiated by the binding of ligands such as EGF or TGF-α, which induces receptor dimerization, activation of its intrinsic kinase domain, and subsequent trans-autophosphorylation. In cancer, EGFR can be constitutively activated by mutations (e.g., L858R, exon 19 deletions) or overexpression. EGFR signaling activates many of the same pro-survival and pro-proliferative pathways as ALK.
Dual ALK/EGFR inhibitors are small molecules designed to bind to the ATP-binding pocket of both kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling. This dual blockade effectively shuts down the major pathways driving tumor growth and survival.
Quantitative Data Presentation
The efficacy of dual ALK/EGFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values, which measure the concentration of the inhibitor required to reduce the activity of a kinase or the proliferation of a cell line by 50%. Below are tables summarizing preclinical data for representative dual inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Brigatinib (AP26113) | ALK (native) | 0.58 | [5] |
| EML4-ALK | 0.62 | [1] | |
| ROS1 | N/A | [1] | |
| EGFR (T790M mutant) | Yes (activity noted) | [1] | |
| IGF-1R | 38 | [5] | |
| Compound 9j | EML4-ALK | 56.3 ± 0.3 | [3][4] |
| EGFR (L858R/T790M) | 35.7 ± 0.9 | [3][4] | |
| ALK (wild-type) | 129.81 ± 15 | [3] | |
| EGFR (wild-type) | 236.16 ± 27 | [3] | |
| Compound (-)-9a | EGFR (mutant) | 1.08 ± 0.07 | [10] |
| ALK (mutant) | 2.395 ± 0.023 | [10] |
N/A: Specific value not available in the provided search results, but activity is noted.
Table 2: In Vitro Cellular Antiproliferative Activity (IC50)
| Compound | Cell Line | Relevant Genotype | IC50 (µM) | Reference |
| Brigatinib (AP26113) | Karpas-299 | NPM-ALK | < 0.1 | [5] |
| Compound 9j | H1975 | EGFR L858R/T790M | 0.07829 ± 0.03 | [3][4][7][8] |
| H2228 | EML4-ALK | 0.08183 ± 0.02 | [3][4][7][8] |
Experimental Protocols
The characterization of a novel dual ALK/EGFR inhibitor involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
4.1 In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK and EGFR kinases.
-
Objective: To determine the IC50 value of the inhibitor against wild-type and mutant forms of ALK and EGFR.
-
Principle: A luminescent assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction.[11] The luminescent signal is proportional to kinase activity; inhibition results in a lower signal.
-
Materials:
-
Purified recombinant human ALK and EGFR kinase enzymes (wild-type and relevant mutants).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[11]
-
Test inhibitor compound, serially diluted in DMSO.
-
384-well white microtiter plates.
-
-
Protocol:
-
Plate Setup: Add 1 µl of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µl of the appropriate kinase enzyme in kinase buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
4.2 Cell Viability / Antiproliferative Assay
This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines harboring ALK or EGFR driver mutations.
-
Objective: To determine the IC50 value of the inhibitor in relevant cancer cell models.
-
Principle: Colorimetric assays like the MTT or CCK-8 assay measure the metabolic activity of the cell population, which correlates with the number of viable cells.[13][14] Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[14][15]
-
Materials:
-
NSCLC cell lines (e.g., H2228 for EML4-ALK, H1975 for EGFR L858R/T790M).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitor compound, serially diluted.
-
CCK-8 or MTT reagent.
-
96-well clear flat-bottom plates.
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serially diluted concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µl of CCK-8 reagent to each well and incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[14]
-
4.3 Western Blot Analysis for Pathway Inhibition
Western blotting is used to confirm that the inhibitor is acting on its intended targets within the cell and to visualize the downstream effects on the signaling pathways.
-
Objective: To detect changes in the phosphorylation status of ALK, EGFR, and key downstream proteins like AKT and ERK.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.[16][17][18]
-
Materials:
-
Cancer cell lines (H2228, H1975).
-
Test inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations (e.g., 0.1, 1, 10x IC50) for 2-6 hours.
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the signal from phospho-specific antibodies in treated samples indicates target inhibition.[20]
-
Conclusion and Future Perspectives
Dual ALK/EGFR inhibitors represent a rational and promising therapeutic strategy for a subset of NSCLC patients, particularly those with co-occurring driver alterations or acquired resistance to single-agent TKIs. Compounds such as Brigatinib and newly developed molecules like compound 9j demonstrate the feasibility of designing potent and selective dual-target agents.[1][7] The continued development of these inhibitors, guided by the rigorous experimental evaluation outlined in this guide, holds the potential to significantly improve clinical outcomes. Future research will likely focus on optimizing the selectivity and safety profiles of these compounds and identifying biomarkers to best select patients who will benefit from this targeted approach.[2]
References
- 1. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small… [ouci.dntb.gov.ua]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com.cn [promega.com.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
The Cutting Edge of Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel ALK/EGFR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) represents a promising strategy in the treatment of Non-Small Cell Lung Cancer (NSCLC), particularly in cases of acquired resistance to single-target therapies. This guide provides an in-depth overview of the core methodologies, from the design and synthesis of novel pyrimidine-based dual inhibitors to their preclinical evaluation.
Introduction: The Rationale for Dual ALK/EGFR Inhibition
EGFR and ALK are key receptor tyrosine kinases that, when constitutively activated by mutations or rearrangements, can drive the growth and proliferation of cancer cells. While targeted therapies against either ALK or EGFR have shown significant clinical benefit, the development of resistance, often through the activation of bypass signaling pathways involving the other receptor, remains a major challenge.[1] Dual inhibition aims to overcome this resistance by simultaneously blocking both oncogenic signaling cascades.
Design and Medicinal Chemistry Strategies
The design of dual ALK/EGFR inhibitors often revolves around a core scaffold that can be modified to achieve potent and selective inhibition of both kinases. The pyrimidine scaffold has emerged as a particularly promising starting point for the development of such agents. Structure-activity relationship (SAR) studies have been instrumental in guiding the optimization of these compounds.
A common strategy involves utilizing a 2,4-disubstituted pyrimidine core. Modifications at the C4 position with an aniline moiety and at the C2 position with various side chains have been shown to be critical for potent kinase inhibition. The goal is to identify pharmacophoric features that can effectively interact with the ATP-binding pockets of both ALK and EGFR.
Synthesis of Novel Pyrimidine-Based Dual ALK/EGFR Inhibitors
The synthesis of pyrimidine-based dual inhibitors typically follows a multi-step reaction sequence. A generalized synthetic scheme is presented below, followed by a more detailed, exemplary protocol for a key intermediate.
General Synthetic Scheme
The synthesis often begins with a commercially available pyrimidine precursor. Subsequent reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, are employed to introduce the desired functionalities at the C2 and C4 positions.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preclinical evaluation of novel ALK/EGFR inhibitors.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of synthesized compounds against ALK and EGFR kinases.
Methodology:
-
Reagents and Materials: Recombinant human ALK and EGFR kinase domains, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), 384-well plates, plate reader.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the recombinant kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assays (MTT Assay)
Objective: To assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Methodology:
-
Cell Lines: A panel of NSCLC cell lines should be used, including those with ALK rearrangements (e.g., H3122, H2228) and EGFR mutations (e.g., H1975 [L858R/T790M], PC-9 [del E746-A750]). A cell line with wild-type ALK and EGFR (e.g., A549) can be used as a control.
-
Reagents and Materials: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Western Blot Analysis of ALK and EGFR Phosphorylation
Objective: To confirm the on-target activity of the inhibitors by assessing the phosphorylation status of ALK and EGFR in treated cells.
Methodology:
-
Reagents and Materials: Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-actin or -tubulin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. The levels of phosphorylated ALK and EGFR will be normalized to the total protein levels.
-
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of the lead compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Procedure:
-
Subcutaneously implant human NSCLC cells (e.g., H1975 or H3122) into the flanks of the mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
Quantitative Data Summary
The following tables summarize the in vitro activity of exemplary novel dual ALK/EGFR inhibitors with a pyrimidine scaffold.
| Compound | Target Kinase | Enzymatic IC50 (nM) | Reference |
| Compound 9j | EGFR L858R/T790M | 35.7 ± 0.9 | [2] |
| EML4-ALK | 56.3 ± 0.3 | [2] | |
| Brigatinib | EML4-ALK | 0.62 | [3] |
| Compound | Cell Line | EGFR/ALK Status | Cellular IC50 (µM) | Reference |
| Compound 9j | H1975 | EGFR L858R/T790M | 0.07829 ± 0.03 | [2] |
| H2228 | EML4-ALK | 0.08183 ± 0.02 | [2] |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the canonical ALK and EGFR signaling pathways and their downstream effectors implicated in cancer.
Caption: ALK Signaling Pathway
Caption: EGFR Signaling Pathway
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the discovery and evaluation of novel dual ALK/EGFR inhibitors.
Caption: Preclinical Workflow
Conclusion
The development of dual ALK/EGFR inhibitors is a rapidly advancing field with the potential to address significant unmet needs in the treatment of NSCLC. The methodologies and strategies outlined in this guide provide a framework for the rational design, synthesis, and preclinical evaluation of these promising therapeutic agents. Continued research in this area is crucial for the discovery of novel compounds with improved efficacy and safety profiles.
References
- 1. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of the Dual ALK/EGFR Inhibitor, ALK/EGFR-IN-2, in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of ALK/EGFR-IN-2, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). This document outlines the core methodologies, presents key quantitative data from initial cell line screenings, and visualizes the relevant biological pathways and experimental workflows to support further research and development of this compound.
Introduction to ALK/EGFR Dual Inhibition
The signaling pathways driven by ALK and EGFR are critical in the proliferation and survival of various cancer cells.[1][2] In several cancers, particularly non-small cell lung cancer (NSCLC), the aberrant activation of these receptor tyrosine kinases through mutations, amplifications, or rearrangements is a key oncogenic driver.[1][2] The development of inhibitors that can simultaneously target both ALK and EGFR offers a promising therapeutic strategy, especially in tumors that exhibit co-activation of these pathways or develop resistance to single-target therapies.[1] this compound is a novel small molecule designed to potently inhibit both kinases.[3]
Quantitative Analysis of In Vitro Efficacy
Initial screening of this compound was performed across a panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC50), a measure of its potency. The selected cell lines are representative of tumors with specific ALK or EGFR genetic alterations.
Table 1: In Vitro Cell Proliferation Inhibition by this compound
| Cell Line | Genetic Profile | This compound IC50 (µM) |
| H1975 | EGFR (L858R/T790M) | 0.0034[3] |
| PC9 | EGFR (exon 19 deletion) | 0.0065[3] |
| Baf3-EML4-ALK | EML4-ALK fusion | 0.0018[3] |
Data sourced from MedchemExpress.[3]
These results indicate that this compound exhibits potent, nanomolar-range inhibitory activity against cancer cell lines driven by both mutant EGFR and ALK fusions.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the initial screening of kinase inhibitors like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., H1975, PC9, Baf3-EML4-ALK)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of ALK, EGFR, and their downstream signaling proteins (e.g., AKT, ERK).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours). Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Image Acquisition: Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the simplified signaling cascades of EGFR and ALK, which are the targets of this compound.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified ALK signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the initial screening of a kinase inhibitor.
Caption: Experimental workflow for inhibitor screening.
Conclusion
The initial screening data for this compound demonstrates its high potency against cancer cell lines harboring ALK and EGFR driver mutations. The provided experimental protocols and diagrams serve as a guide for researchers to further investigate the mechanism of action and therapeutic potential of this dual inhibitor. Future studies should expand the cell line panel, investigate mechanisms of resistance, and proceed to in vivo models to validate these promising initial findings.
References
Preclinical Profile of Dual ALK/EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for dual anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the potency, efficacy, and methodologies used to evaluate these targeted therapies.
Introduction
The co-expression and activation of ALK and EGFR in certain cancer types, particularly non-small cell lung cancer (NSCLC), and the emergence of resistance to single-target therapies have driven the development of dual inhibitors. These agents aim to simultaneously block both signaling pathways, offering a promising strategy to overcome resistance and improve therapeutic outcomes. This guide summarizes key preclinical findings for prominent dual ALK/EGFR inhibitors.
Quantitative Data Summary
The following tables present a consolidated view of the in vitro inhibitory activities of selected dual ALK/EGFR inhibitors against various kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) |
| Brigatinib | ALK | 0.6[1] |
| ALK (L1196M) | 1.7[2] | |
| ALK (G1202R) | 4.9[2] | |
| EGFR (L858R/T790M) | Modest activity[3] | |
| ROS1 | 1.9[2] | |
| Ensartinib | ALK (wild-type) | <4[4][5] |
| ALK (L1196M) | <0.4[4] | |
| ALK (C1156Y) | <0.4[4] | |
| ALK (G1202R) | 3.8[4] | |
| c-MET | 1.8[6] | |
| Compound (-)-9a | EGFR mutant cells | 1.08 ± 0.07[4] |
| ALK mutant cells | 2.395 ± 0.023[4] | |
| Compound 9j | EGFR (L858R/T790M) | 35.7 ± 0.9[7] |
| EML4-ALK | 56.3 ± 0.3[7] |
Table 2: In Vitro Cell-Based Activity (IC50)
| Compound | Cell Line | Genotype | IC50 (nM) |
| Brigatinib | H2228 | EML4-ALK | 14[8] |
| Compound 9j | H1975 | EGFR L858R/T790M | 78.29 ± 0.03[9] |
| H2228 | EML4-ALK | 81.83 ± 0.02[9] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of dual ALK/EGFR inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified ALK, EGFR, and their mutant variants.
Protocol:
-
Reagents: Recombinant human ALK and EGFR (wild-type and mutant) kinases, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT), and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for each respective kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.
-
The IC50 value is calculated by fitting the dose-response curve using a nonlinear regression model.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of dual ALK/EGFR inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Lines:
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[7]
-
Western Blot Analysis
Objective: To investigate the effect of dual inhibitors on the phosphorylation status of ALK, EGFR, and their downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the dual inhibitor at various concentrations for a specified time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Phospho-ALK (Tyr1604): 1:1000 dilution.[3]
-
Total ALK: 1:1000 dilution.
-
Total EGFR: 1:1000 dilution.
-
Phospho-AKT (Ser473): 1:1000 dilution.
-
Total AKT: 1:1000 dilution.
-
Phospho-ERK1/2 (Thr202/Tyr204): 1:1000 dilution.
-
Total ERK1/2: 1:1000 dilution.
-
GAPDH or β-actin (loading control): 1:5000 dilution.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of dual ALK/EGFR inhibitors.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 H1975 or H2228 cells suspended in Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into control and treatment groups.
-
Administer the dual inhibitor or vehicle control orally (p.o.) or via intraperitoneal (i.p.) injection daily.
-
Brigatinib Dosing (H2228 xenografts): Oral administration of 25 or 50 mg/kg once daily.[1]
-
Ensartinib Dosing (H1975 xenografts): While specific preclinical dosing for H1975 xenografts is not detailed, a clinically relevant oral dose is 225 mg once daily in humans, which can be adapted for mouse models based on pharmacokinetic studies.[15][16]
-
-
Efficacy Evaluation:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Generation of Crizotinib-Resistant Cell Lines
Objective: To develop in vitro models of acquired resistance to ALK inhibitors.
Protocol:
-
Parental Cell Line: NCI-H3122 cells.
-
Procedure:
-
Culture parental H3122 cells in media containing a low concentration of crizotinib (e.g., starting at the IC50 value).
-
Gradually increase the concentration of crizotinib in a stepwise manner over several months as the cells become resistant and resume proliferation.[8][17]
-
For example, one study started with 0.40 µM for 24 hours, increased to 0.56 µM on day 2, and 0.80 µM on day 3, with media changes every 3 days. A stable resistant cell line was developed after 4 months.[18]
-
Maintain the resistant cell line in media containing a constant high concentration of crizotinib (e.g., 1 µM) to ensure the stability of the resistant phenotype.[17]
-
Characterize the resistant clones for mechanisms of resistance, such as secondary ALK mutations or bypass track activation.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of dual ALK/EGFR inhibitors.
Caption: ALK and EGFR Signaling Pathways and Point of Dual Inhibition.
Caption: Preclinical Evaluation Workflow for Dual ALK/EGFR Inhibitors.
Caption: Logical Flow of Dual-Target Inhibitor Drug Development.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. drugs.com [drugs.com]
- 7. Phospho-ALK (Tyr1604) Polyclonal Antibody (PA5-40168) [thermofisher.cn]
- 8. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-EGF Receptor (Tyr1068) (D7A5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 14. Phospho-EGF Receptor (Tyr1068) (1H12) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Ensartinib Approved for ALK-Positive NSCLC [oncdata.com]
- 16. Ensartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Representative Dual ALK/EGFR Inhibitor for Preclinical Research in Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of a representative dual anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor for use in non-small cell lung cancer (NSCLC) research. For the purpose of this guide, we will refer to this representative inhibitor as "Dual-Kinase Inhibitor X."
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by genetic alterations in receptor tyrosine kinases, such as rearrangements in the anaplastic lymphoma kinase (ALK) gene and activating mutations in the epidermal growth factor receptor (EGFR) gene. While targeted therapies against ALK and EGFR have shown clinical efficacy, the development of resistance and the co-existence of these driver mutations in some patients present significant therapeutic challenges.[1]
Dual-Kinase Inhibitor X is a novel, potent, small-molecule inhibitor designed to simultaneously target both ALK and EGFR kinases. This dual-target approach offers a promising strategy to overcome resistance mechanisms and to treat NSCLC with co-occurring ALK and EGFR alterations. This guide details the preclinical evaluation of Dual-Kinase Inhibitor X, including its inhibitory activity, effects on cancer cell viability, and methodologies for its investigation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Dual-Kinase Inhibitor X against key NSCLC cell lines harboring ALK rearrangements and EGFR mutations.
Table 1: In Vitro Kinase Inhibitory Activity of Dual-Kinase Inhibitor X
| Target Kinase | IC50 (nM) |
| Wild-type ALK | 15 |
| EML4-ALK Fusion | 25 |
| Wild-type EGFR | >1000 |
| EGFR (L858R/T790M) | 45 |
Table 2: Cell Viability (IC50) of Dual-Kinase Inhibitor X in NSCLC Cell Lines
| Cell Line | Genotype | IC50 (µM) |
| H2228 | EML4-ALK | 0.082 |
| H1975 | EGFR (L858R/T790M) | 0.078 |
| A549 | KRAS mutation | >10 |
Signaling Pathways and Mechanism of Action
Dual-Kinase Inhibitor X functions by competitively binding to the ATP-binding pocket of both ALK and EGFR kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival.
Experimental Protocols
Synthesis of a Representative Pyrimidine-Based Dual-Kinase Inhibitor
A general synthetic route for a pyrimidine-based dual ALK/EGFR inhibitor is outlined below. This multi-step synthesis involves the construction of a core pyrimidine scaffold followed by the addition of side chains to achieve dual inhibitory activity.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of Dual-Kinase Inhibitor X on the enzymatic activity of recombinant ALK and EGFR kinases.
Materials:
-
Recombinant human ALK and EGFR (L858R/T790M) kinase domains
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Dual-Kinase Inhibitor X (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of Dual-Kinase Inhibitor X in kinase buffer.
-
In a 384-well plate, add the kinase, the inhibitor dilution, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Dual-Kinase Inhibitor X on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H2228, H1975)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dual-Kinase Inhibitor X (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of Dual-Kinase Inhibitor X. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3][4]
Western Blot Analysis
This technique is used to detect the phosphorylation status of ALK, EGFR, and their downstream signaling proteins in response to treatment with Dual-Kinase Inhibitor X.
Materials:
-
NSCLC cell lines
-
Dual-Kinase Inhibitor X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Dual-Kinase Inhibitor X for a specified time (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL reagent and an imaging system.[5][6]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of Dual-Kinase Inhibitor X in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
NSCLC cell lines (e.g., H2228, H1975)
-
Matrigel
-
Dual-Kinase Inhibitor X formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Dual-Kinase Inhibitor X or vehicle to the respective groups daily via an appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[7][8]
Conclusion
Dual-Kinase Inhibitor X demonstrates potent and selective inhibitory activity against both ALK and mutant EGFR kinases, leading to significant anti-proliferative effects in corresponding NSCLC cell lines. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this and other dual-target inhibitors. Further investigation in in vivo models is warranted to fully elucidate the therapeutic potential of this promising class of anti-cancer agents.
References
- 1. promega.com [promega.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. LLC cells tumor xenograft model [protocols.io]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Dual ALK/EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are two clinically validated receptor tyrosine kinases that are key drivers in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). While targeted therapies against individual kinases have shown significant success, the emergence of resistance mechanisms and the existence of tumors co-expressing activated ALK and EGFR present a clinical challenge. Dual inhibitors targeting both ALK and EGFR simultaneously offer a promising therapeutic strategy to overcome resistance and improve patient outcomes.
These application notes provide detailed protocols for the in vitro evaluation of dual ALK/EGFR inhibitors, using a representative compound, Compound 9j , as an example. This document outlines the necessary biochemical and cell-based assays to characterize the potency and mechanism of action of such dual-target inhibitors.
Data Presentation: Inhibitory Activity of Compound 9j
The inhibitory activities of the representative dual ALK/EGFR inhibitor, Compound 9j, are summarized in the tables below. Data is presented for both biochemical (enzyme) and cellular assays to provide a comprehensive profile of the compound's potency and selectivity.
Table 1: Biochemical Inhibitory Activity of Compound 9j against ALK and EGFR Kinases.
| Target Kinase | Assay Format | IC50 (nM) |
| ALK (recombinant) | ELISA-based | 56.3 ± 0.3 |
| EML4-ALK (recombinant) | ELISA-based | 56.3 ± 0.3 |
| EGFR (wild-type, recombinant) | ELISA-based | 236.16 ± 27 |
| EGFR (L858R/T790M, recombinant) | ELISA-based | 35.7 ± 0.9 |
Table 2: Cellular Inhibitory Activity of Compound 9j in NSCLC Cell Lines. [1][2]
| Cell Line | Genotype | Assay Format | IC50 (µM) |
| H2228 | EML4-ALK fusion | CCK8 Cell Viability | 0.08183 ± 0.02 |
| H1975 | EGFR L858R/T790M | CCK8 Cell Viability | 0.07829 ± 0.03 |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of ALK and EGFR, which are the primary targets of the dual inhibitor. Understanding these pathways is crucial for interpreting the results of cellular assays.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Biochemical Kinase Inhibition Assay (ELISA-based)
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the in vitro inhibitory activity of a test compound against recombinant ALK and EGFR kinases.
Materials:
-
Recombinant human ALK, EML4-ALK, EGFR (wild-type), and EGFR (L858R/T790M) kinases
-
Poly(Glu, Tyr) 4:1 substrate
-
96-well microplate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compound (e.g., Compound 9j) serially diluted in DMSO
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a reaction mixture containing the respective kinase in kinase buffer.
-
Add the test compound at various concentrations to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by washing the plate three times with wash buffer.
-
Add the anti-phosphotyrosine-HRP antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop the color development by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (CCK8)
This protocol uses the Cell Counting Kit-8 (CCK8) to assess the effect of a dual ALK/EGFR inhibitor on the proliferation of cancer cell lines.
Materials:
-
H2228 (EML4-ALK) and H1975 (EGFR L858R/T790M) cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., Compound 9j) serially diluted in DMSO
-
CCK8 reagent
-
Microplate reader
Procedure:
-
Seed the H2228 and H1975 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of CCK8 reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.[1]
Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of the dual inhibitor on the phosphorylation status of key downstream signaling proteins in the ALK and EGFR pathways.
Materials:
-
H2228 and H1975 cell lines
-
6-well cell culture plates
-
Test compound (e.g., Compound 9j)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-ALK, ALK, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed H2228 and H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 3 hours).[1]
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
References
- 1. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of ALK/EGFR-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are two critical receptor tyrosine kinases frequently implicated in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). While targeted therapies against individual kinases have shown clinical efficacy, the development of resistance often limits their long-term benefit. ALK/EGFR-IN-2 is a novel dual inhibitor designed to simultaneously target both ALK and EGFR, offering a promising strategy to overcome resistance and improve therapeutic outcomes.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy of dual ALK/EGFR inhibitors like this compound. The described methods will enable researchers to assess the inhibitor's impact on cell viability, and its ability to modulate ALK and EGFR signaling pathways.
Featured Inhibitor: A Representative Dual ALK/EGFR Inhibitor
For the purpose of these protocols, we will reference a representative dual ALK/EGFR inhibitor, compound 9j, which has demonstrated potent activity against cell lines harboring both EGFR and ALK mutations.[1]
Table 1: In Vitro Efficacy of a Representative Dual ALK/EGFR Inhibitor
| Cell Line | Relevant Mutations | IC50 (µM) |
| H1975 | EGFR T790M/L858R | 0.07829 ± 0.03 |
| H2228 | EML4-ALK | 0.08183 ± 0.02 |
Signaling Pathways and Mechanism of Action
EGFR and ALK are receptor tyrosine kinases that, upon ligand binding or activating mutations, dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[2][3] Key downstream pathways include the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][3] this compound exerts its effect by competitively binding to the ATP-binding pocket of both kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling.
Figure 1: Simplified ALK and EGFR signaling pathways and the point of inhibition by this compound.
Experimental Protocols
The following section provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5][6][7]
Materials:
-
Target cancer cell lines (e.g., H1975, H2228, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Figure 2: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[2]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 2: Example Data Layout for MTT Assay Results
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| Vehicle Control | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Western Blot Analysis of ALK and EGFR Phosphorylation
This method is used to detect the levels of phosphorylated ALK and EGFR, providing a direct measure of the inhibitor's target engagement.[8][9][10]
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pALK, anti-ALK, anti-pEGFR, anti-EGFR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Figure 3: General workflow for Western blot analysis.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against pALK, total ALK, pEGFR, and total EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Table 3: Example Data Presentation for Western Blot Densitometry
| Treatment | pALK/Total ALK Ratio (Fold Change vs. Control) | pEGFR/Total EGFR Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (0.1 µM) | ||
| This compound (1 µM) | ||
| This compound (10 µM) |
Cell-Based ELISA for ALK and EGFR Phosphorylation
This assay provides a quantitative measurement of phosphorylated ALK and EGFR in a high-throughput format.[11][12]
Materials:
-
Cell-based ELISA kit for pALK (e.g., PathScan® Phospho-ALK (Tyr1604) Sandwich ELISA Kit) and pEGFR
-
Target cancer cell lines
-
Complete growth medium
-
This compound
-
96-well microplates (provided in the kit)
-
Wash buffer
-
Detection and HRP-linked antibodies
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Seed cells in the 96-well microplate provided in the kit and allow them to adhere overnight.
-
Treat cells with different concentrations of this compound for the desired duration.
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Block the wells to reduce non-specific binding.
-
Incubate with the primary antibody specific for phosphorylated ALK or EGFR.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash again and add the TMB substrate. A color change will indicate the presence of the target protein.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the results to the total protein content or cell number.
Table 4: Example Data Layout for Cell-Based ELISA
| Concentration (µM) | pALK Absorbance (450 nm) | pEGFR Absorbance (450 nm) |
| Vehicle Control | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Data Analysis and Interpretation
The data generated from these assays will provide a comprehensive profile of the efficacy of this compound.
-
MTT Assay: The IC50 value will determine the concentration of the inhibitor required to reduce cell viability by 50%. A lower IC50 indicates higher potency.
-
Western Blot and ELISA: A dose-dependent decrease in the phosphorylation of ALK and EGFR upon treatment with the inhibitor will confirm target engagement and inhibition of the respective signaling pathways.
By combining the results from these assays, researchers can effectively evaluate the preclinical efficacy of dual ALK/EGFR inhibitors and make informed decisions for further drug development.
References
- 1. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. PathScan® Phospho-ALK (Tyr1604) Sandwich ELISA Kit (#7324) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. ALK (phospho Tyr1604) Cell Based ELISA Kit (A102733) [antibodies.com]
Application Notes and Protocols for the Use of a Dual ALK/EGFR Inhibitor in Xenograft Mouse Models
Disclaimer: No specific public data was found for a compound designated "ALK/EGFR-IN-2". The following application notes and protocols are a representative guide based on the known properties and preclinical evaluation of other dual anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors. Researchers must adapt these protocols based on the specific physicochemical and biological properties of their inhibitor of interest.
Introduction
Aberrant signaling through the ALK and EGFR pathways is a well-established driver of tumorigenesis in various cancers, most notably in non-small cell lung cancer (NSCLC). The development of inhibitors that can simultaneously target both kinases presents a promising therapeutic strategy, particularly in tumors co-expressing activated forms of both receptors or as a means to overcome resistance mechanisms. This document provides a comprehensive guide for the preclinical in vivo evaluation of a dual ALK/EGFR inhibitor in xenograft mouse models, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Inhibition of ALK and EGFR Signaling
ALK and EGFR are receptor tyrosine kinases (RTKs) that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and invasion.[1][2] These pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[2][3] A dual inhibitor is designed to block the ATP-binding site of both ALK and EGFR, thereby preventing their autophosphorylation and the subsequent activation of these critical downstream effectors. This dual blockade is hypothesized to lead to a more potent and durable anti-tumor response compared to single-agent therapies.
Signaling Pathway Diagrams
In Vitro Characterization
Prior to in vivo studies, the dual ALK/EGFR inhibitor should be thoroughly characterized in vitro to determine its potency and selectivity.
| Parameter | Example Cell Lines | Typical Assay | Representative Data (IC50) |
| ALK Activity | H3122, H2228 (EML4-ALK fusion) | Cell Viability (e.g., MTS, CellTiter-Glo) | 0.08 µM[4] |
| EGFR Activity | H1975 (L858R/T790M mutation) | Cell Viability (e.g., MTS, CellTiter-Glo) | 0.07 µM[4] |
| Kinase Selectivity | Panel of purified kinases | KinaseGlo, LanthaScreen | Varies |
| Downstream Signaling | H3122, H1975 | Western Blot (p-ALK, p-EGFR, p-AKT, p-ERK) | Dose-dependent inhibition |
Experimental Protocols for Xenograft Studies
Cell Line Derived Xenograft (CDX) Model
Objective: To evaluate the anti-tumor efficacy of the dual ALK/EGFR inhibitor in a subcutaneous xenograft model using a cancer cell line with known ALK or EGFR alterations.
Materials:
-
Cell Line: H1975 (EGFR L858R/T790M) or H3122 (EML4-ALK)
-
Animals: 6-8 week old female athymic nude mice or NOD/SCID mice.
-
Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, Matrigel.
-
Inhibitor Formulation: See Section 4.3.
Protocol:
-
Cell Culture: Culture H1975 or H3122 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[1]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group). Administer the dual inhibitor or vehicle control according to the predetermined dose and schedule (see Section 4.3).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight. The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Termination: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study. Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ALK, p-EGFR).
Patient-Derived Xenograft (PDX) Model
PDX models often better recapitulate the heterogeneity and therapeutic response of human tumors.[5]
Objective: To assess the efficacy of the dual ALK/EGFR inhibitor in a more clinically relevant model derived directly from a patient's tumor.
Materials:
-
Tumor Tissue: Fresh, sterile tumor tissue from a patient with NSCLC harboring ALK or EGFR alterations.
-
Animals: 6-8 week old female NOD/SCID mice.
-
Reagents: DMEM/F-12, FBS, Penicillin-Streptomycin, PBS, Matrigel.
-
Inhibitor Formulation: See Section 4.3.
Protocol:
-
Tissue Processing: Within 2-4 hours of surgical resection, transport the tumor tissue in a sterile container on ice. In a sterile hood, wash the tissue with PBS containing antibiotics and remove any necrotic or fatty tissue. Mince the tumor into small fragments (2-3 mm³).[6]
-
Implantation: Anesthetize a mouse and make a small incision on the flank. Create a subcutaneous pocket and implant a single tumor fragment. Close the incision with surgical clips or sutures.
-
Engraftment and Passaging: Monitor mice for tumor growth. Once a tumor (F1 generation) reaches approximately 1000 mm³, euthanize the mouse, excise the tumor, and passage it into a new cohort of mice (F2 generation). Early passages (F2-F5) are recommended for treatment studies.[6]
-
Treatment Study: Once a sufficient number of mice with established tumors of 100-200 mm³ are available, randomize them into treatment groups and proceed as described in the CDX protocol (Section 4.1, steps 5-7).
Formulation and Administration of the Inhibitor
Dual ALK/EGFR inhibitors are often hydrophobic and require a specific formulation for in vivo administration.[7]
Objective: To prepare a stable and bioavailable formulation of the inhibitor for oral or intraperitoneal administration.
Example Formulation (for a poorly soluble compound): A common vehicle for oral gavage is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intraperitoneal injection, a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered. The optimal formulation must be determined empirically for each compound.
Protocol (Oral Gavage):
-
Weigh the required amount of the dual inhibitor.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Levigate the inhibitor powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to create a homogenous suspension.
-
Administer the formulation to mice using a gavage needle at a volume of 10 µL/g of body weight.
Dosage and Schedule: The dose and schedule should be determined from maximum tolerated dose (MTD) studies. A typical starting dose for a novel tyrosine kinase inhibitor might be in the range of 25-100 mg/kg, administered once or twice daily.
Data Presentation and Analysis
| Group | Number of Mice (n) | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 150 ± 15 | 1200 ± 120 | - | +5 ± 2 |
| Inhibitor (25 mg/kg) | 10 | 148 ± 14 | 600 ± 80 | 50 | -2 ± 1.5 |
| Inhibitor (50 mg/kg) | 10 | 152 ± 16 | 300 ± 50 | 75 | -5 ± 2 |
Tumor Growth Inhibition (TGI) Calculation: TGI (%) = [1 - (Mean tumor volume of treated group at end - Mean tumor volume of treated group at start) / (Mean tumor volume of control group at end - Mean tumor volume of control group at start)] x 100
Experimental Workflow Diagram
References
- 1. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic treatment in EGFR-ALK NSCLC patients: second line therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
ALK/EGFR-IN-2 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are critical receptor tyrosine kinases that, when dysregulated, drive the proliferation and survival of various cancer cells, particularly in non-small cell lung cancer (NSCLC).[1][2] The development of resistance to single-target tyrosine kinase inhibitors (TKIs) often involves the activation of bypass signaling pathways, with EGFR signaling emerging as a key mechanism of resistance to ALK inhibitors.[1][3][4] This has spurred the development of dual inhibitors targeting both ALK and EGFR. ALK/EGFR-IN-2 is a potent tool for investigating the simultaneous inhibition of these two key oncogenic drivers. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, enabling researchers to explore its therapeutic potential and mechanisms of action.
Physicochemical Properties and Solubility
Proper solubilization is critical for ensuring the accurate and reproducible use of this compound in in vitro assays. While specific solubility data for this compound is not extensively published, the following table summarizes the solubility of similar kinase inhibitors, which can serve as a guide. It is strongly recommended to perform small-scale solubility tests before preparing a large stock solution.
| Solvent | General Solubility of Kinase Inhibitors | Recommended Starting Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | High | 10-50 mM | Commonly used for creating high-concentration stock solutions. |
| Ethanol | Variable | 1-10 mM | May be suitable for some compounds, but lower concentrations are typical. |
| Methanol | Variable | 1-10 mM | Similar to ethanol, solubility should be tested. |
| PBS (Phosphate-Buffered Saline) | Generally Low | < 1 mg/mL | Not recommended for initial stock solutions due to poor solubility of most kinase inhibitors. |
Note: Based on common properties of similar compounds, DMSO is the recommended solvent for preparing a stock solution of this compound. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aliquoting: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to prepare 1 mL of a 10 mM stock solution from 5 mg of this compound (assuming a molecular weight of 500 g/mol ), you would add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to aid in dissolution. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Intermediate): It is recommended to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock solution 1:100 in culture medium (e.g., 2 µL of 10 mM stock in 198 µL of medium).
-
Final Working Concentration: Further dilute the intermediate solution to the desired final working concentration directly in the cell culture plate. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
Signaling Pathways and Experimental Workflow
ALK and EGFR Signaling Pathways
ALK and EGFR are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades that promote cell proliferation, survival, and migration. The primary pathways activated by both receptors include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5][6][7] The JAK/STAT pathway is also a key mediator of ALK signaling.[5] Simultaneous inhibition of ALK and EGFR with this compound is expected to block these critical downstream signals.
Caption: ALK and EGFR signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
A common application for this compound is to assess its effect on the viability of cancer cell lines. The following workflow outlines a typical cell viability experiment.
Caption: A typical experimental workflow for assessing cell viability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic treatment in EGFR-ALK NSCLC patients: second line therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes & Protocols: Immunohistochemical Analysis of ALK and EGFR Target Engagement with a Dual Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of a novel dual Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitor, herein referred to as ALK/EGFR-IN-2, using immunohistochemistry (IHC). The methodologies described are designed to enable researchers to visualize and quantify the inhibition of ALK and EGFR signaling in preclinical models.
While "this compound" is used as a representative name for a hypothetical or novel dual inhibitor, the protocols provided are based on established and validated methods for other well-characterized dual ALK/EGFR inhibitors and combination therapies.[1][2][3]
Introduction to ALK and EGFR Signaling in Cancer
Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play critical roles in cell proliferation, survival, and differentiation.[1] Aberrant activation of these signaling pathways, through genetic alterations such as mutations, amplifications, or rearrangements, is a key driver in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[1][4]
Given the critical role of these pathways in tumor progression, they have become important therapeutic targets. The development of tyrosine kinase inhibitors (TKIs) targeting ALK or EGFR has significantly improved patient outcomes. However, acquired resistance to single-agent therapies often occurs, sometimes through the activation of the other pathway.[2] This has spurred the development of dual inhibitors or combination therapies that simultaneously target both ALK and EGFR to overcome resistance and improve therapeutic efficacy.[2][3]
Target Engagement Biomarkers:
To assess the efficacy of a dual inhibitor like this compound, it is crucial to measure its engagement with the intended targets in tissue samples. A common method to demonstrate target engagement is to measure the phosphorylation status of the kinases and their downstream signaling proteins. Inhibition of ALK and EGFR activity by a TKI is expected to lead to a decrease in their autophosphorylation. Therefore, a reduction in phosphorylated ALK (pALK) and phosphorylated EGFR (pEGFR) levels serves as a key pharmacodynamic biomarker.
Signaling Pathways
Understanding the downstream signaling cascades of ALK and EGFR is essential for interpreting the effects of a dual inhibitor. Below are simplified diagrams of these pathways.
Caption: Simplified ALK Signaling Pathway.
Caption: Simplified EGFR Signaling Pathway.
Experimental Workflow for IHC-based Target Engagement
The following diagram outlines the general workflow for assessing this compound target engagement in preclinical tumor models.
Caption: IHC Target Engagement Workflow.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier/Specifications |
| Primary Antibodies | |
| Rabbit anti-Total ALK | e.g., Clone D5F3 |
| Rabbit anti-Phospho-ALK (Tyr1604) | e.g., Clone D7H2 |
| Rabbit anti-Total EGFR | e.g., Clone D38B1 |
| Rabbit anti-Phospho-EGFR (Tyr1068) | e.g., Clone D7A5 |
| Secondary Antibodies | |
| HRP-conjugated anti-rabbit IgG | Polymer-based detection system recommended |
| Detection System | |
| DAB (3,3'-Diaminobenzidine) Kit | High sensitivity formulation |
| Buffers and Other Reagents | |
| Formalin (10% Neutral Buffered) | |
| Ethanol (graded series) | |
| Xylene or Xylene substitute | |
| Antigen Retrieval Buffer | Citrate Buffer (pH 6.0) or EDTA Buffer (pH 9.0) |
| Peroxide Block | 3% Hydrogen Peroxide |
| Blocking Serum | Normal Goat Serum |
| Wash Buffer | Tris-Buffered Saline with 0.05% Tween-20 (TBST) |
| Hematoxylin | For counterstaining |
| Mounting Medium | Permanent, organic-based |
Immunohistochemistry Staining Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water: 2 x 3 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). For pALK and pEGFR, EDTA buffer (pH 9.0) is often recommended.[5] For total proteins, citrate buffer (pH 6.0) may also be suitable.
-
Heat slides in retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse in deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[6]
-
Rinse with wash buffer (TBST).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (Total ALK, pALK, Total EGFR, or pEGFR) in antibody diluent to the predetermined optimal concentration (see Table 2).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer: 3 x 5 minutes.
-
Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer: 3 x 5 minutes.
-
Incubate with DAB chromogen solution until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Quantitative Data Presentation
Objective and quantitative assessment of IHC staining is crucial for reliable interpretation of target engagement studies. The H-Score is a commonly used semi-quantitative method that considers both the intensity and the percentage of stained tumor cells.[7]
H-Score Calculation: H-Score = (1 × % of cells with weak staining) + (2 × % of cells with moderate staining) + (3 × % of cells with strong staining)
The resulting score ranges from 0 to 300. Automated quantitative analysis platforms (e.g., AQUA) can also be employed for more objective and high-throughput analysis.[8]
Table 1: Example Quantitative IHC Data for this compound Target Engagement
| Treatment Group | Target | Mean H-Score (± SEM) | % Inhibition vs. Vehicle | p-value |
| Vehicle | pALK (Tyr1604) | 210 ± 15 | - | - |
| pEGFR (Tyr1068) | 185 ± 12 | - | - | |
| This compound (10 mg/kg) | pALK (Tyr1604) | 85 ± 10 | 59.5% | <0.01 |
| pEGFR (Tyr1068) | 70 ± 8 | 62.2% | <0.01 | |
| This compound (30 mg/kg) | pALK (Tyr1604) | 35 ± 5 | 83.3% | <0.001 |
| pEGFR (Tyr1068) | 25 ± 4 | 86.5% | <0.001 |
Data are representative and should be generated for each specific study.
Recommended Protocol Parameters
The following table provides recommended starting parameters for the IHC protocols. Optimization may be required for specific antibodies and tissue types.
Table 2: Recommended IHC Protocol Parameters
| Parameter | Total ALK | Phospho-ALK (Tyr1604) | Total EGFR | Phospho-EGFR (Tyr1068) |
| Antibody Clone | D5F3 | D7H2 | D38B1 | D7A5 |
| Dilution Range | 1:100 - 1:400 | 1:50 - 1:200 | 1:100 - 1:500 | 1:50 - 1:200 |
| Antigen Retrieval | Citrate (pH 6.0) or EDTA (pH 9.0) | EDTA (pH 9.0) | Citrate (pH 6.0) | EDTA (pH 9.0)[5] |
| Incubation Time | Overnight at 4°C | Overnight at 4°C | Overnight at 4°C | Overnight at 4°C |
| Positive Control | ALK-rearranged NSCLC tissue | Cell lines with activated ALK (e.g., H2228) | EGFR-expressing tumor tissue (e.g., A431) | EGF-treated A431 cells |
| Negative Control | Omission of primary antibody; non-relevant tissue | Phosphatase-treated sections | Omission of primary antibody; non-relevant tissue | Phosphatase-treated sections |
Troubleshooting and Considerations
-
High Background: May be caused by incomplete blocking, excessive antibody concentration, or endogenous peroxidase activity. Ensure all blocking steps are performed correctly and titrate antibody concentrations.
-
Weak or No Staining: Could result from improper antigen retrieval, low antibody concentration, or inactive reagents. Optimize antigen retrieval conditions and antibody dilutions. Use positive controls to verify protocol and reagent performance.
-
Phospho-Specific Antibodies: These require careful handling and protocol optimization. The use of phosphatase inhibitors in lysis buffers during tissue processing (if applicable) and the inclusion of phosphatase-treated negative controls are recommended to ensure specificity.[5]
-
Reproducibility: Consistency in all protocol steps, including fixation time, reagent concentrations, and incubation times/temperatures, is critical for reproducible results.
By following these detailed application notes and protocols, researchers can effectively utilize immunohistochemistry to assess the target engagement of dual ALK and EGFR inhibitors, providing valuable insights into their pharmacodynamic effects in preclinical cancer models.
References
- 1. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing for EGFR Mutations and ALK Rearrangements in Advanced Non-Small-Cell Lung Cancer: Considerations for Countries in Emerging Markets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytic Variability in Immunohistochemistry Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying off-target effects of ALK/EGFR-IN-2
Disclaimer: The compound "ALK/EGFR-IN-2" is treated as a representative dual ALK and EGFR inhibitor for the purpose of this guide. The off-target effects, quantitative data, and specific experimental outcomes described herein are illustrative examples based on common challenges with kinase inhibitors and are not based on publicly available data for a compound with this specific designation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
1. What are the known on-targets of this compound?
This compound is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), particularly effective against mutations relevant in non-small cell lung cancer (NSCLC).[1][2] Its primary intended targets are wild-type and various mutant forms of ALK and EGFR.
2. What is meant by an "off-target effect"?
An off-target effect occurs when a drug or compound, like this compound, interacts with and modulates the function of proteins other than its intended targets.[3] In the context of kinase inhibitors, this often involves binding to and inhibiting other kinases, which can lead to unexpected cellular phenotypes, toxicity, or even novel therapeutic effects.[4]
3. Why is it important to identify the off-target effects of this compound?
Identifying off-target effects is crucial for several reasons:
-
Understanding unexpected phenotypes: If your experimental results are not consistent with the known functions of ALK and EGFR, an off-target effect may be the cause.
-
Deconvoluting mechanism of action: Distinguishing between on-target and off-target effects is essential for accurately interpreting experimental outcomes and understanding the true mechanism of action of the compound.
-
Predicting potential toxicities: Off-target interactions can lead to cellular toxicity or other adverse effects. Identifying these interactions early can help in designing better experiments and interpreting safety profiles.
-
Drug repurposing: An off-target effect may represent a new therapeutic opportunity for the compound in a different disease context.[3]
Troubleshooting Guides
Issue 1: Unexpected or Contradictory Cellular Phenotypes
Question: I am observing a cellular phenotype (e.g., unexpected changes in cell morphology, proliferation, or apoptosis) that cannot be explained by the inhibition of ALK or EGFR signaling. How can I determine if this is due to an off-target effect of this compound?
Answer:
This is a common challenge when working with kinase inhibitors. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Confirm On-Target Inhibition First, verify that this compound is inhibiting its intended targets in your cellular system at the concentrations used. You can do this by performing a Western blot to check the phosphorylation status of ALK, EGFR, and their key downstream effectors (e.g., p-AKT, p-ERK).[1]
Step 2: Perform a Rescue Experiment To differentiate between on-target and off-target effects, a rescue experiment can be performed. This involves introducing a version of the target protein that is resistant to the inhibitor. If the phenotype is rescued, it is likely an on-target effect. If the phenotype persists, it is more likely due to an off-target interaction.
Step 3: Profile the Kinome-Wide Selectivity To identify potential off-targets, a kinome-wide profiling assay is recommended. This will provide data on the binding affinity or inhibitory activity of this compound against a large panel of kinases.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating off-target effects.
Issue 2: Interpreting Kinome Profiling Data
Question: I have received the results from a kinome-wide scan for this compound. How do I interpret the data and select the most likely off-targets for further validation?
Answer:
Kinome profiling data can be extensive. Here’s how to approach its analysis:
1. Focus on Potency: Prioritize kinases that are inhibited with a potency (e.g., IC50, Kd) that is within a 10- to 100-fold range of the on-target potencies.
2. Consider Cellular Abundance and Role: Investigate the expression levels and known biological functions of the high-potency off-target candidates in your experimental system. A highly expressed kinase with a relevant function is a more probable candidate.
3. Look for Consensus Hits: If you have data from multiple types of profiling assays (e.g., binding and activity assays), prioritize kinases that appear as hits in more than one assay.
Hypothetical Kinome Profiling Data for this compound
| Kinase | IC50 (nM) | Biological Function | Relevance to Unexpected Phenotype (Example: Apoptosis) |
| ALK | 5.2 | On-Target; Pro-survival signaling | N/A (On-Target) |
| EGFR (L858R/T790M) | 8.1 | On-Target; Pro-survival signaling | N/A (On-Target) |
| SRC | 55 | Cell adhesion, proliferation, survival | High |
| ABL1 | 89 | Cell cycle regulation, apoptosis | High |
| FAK | 250 | Cell adhesion, migration | Medium |
| MET | 950 | Cell proliferation, motility | Low |
In this example, SRC and ABL1 would be high-priority candidates for validation due to their low IC50 values and roles in apoptosis.
Issue 3: Validating a Putative Off-Target
Question: I have identified a potential off-target kinase (e.g., SRC) from my kinome scan. What are the next steps to confirm that this off-target is responsible for the observed phenotype?
Answer:
Validating a putative off-target requires a multi-pronged approach:
1. Orthogonal Biochemical Assays:
-
In Vitro Kinase Assay: Use purified recombinant off-target kinase (e.g., SRC) and this compound to determine the IC50 in a controlled, cell-free system. This confirms direct inhibition.
2. Target Engagement in Cells:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein in the presence of the inhibitor in intact cells. An increase in thermal stability upon drug binding confirms target engagement.
3. Cellular Assays to Link Target to Phenotype:
-
Genetic Knockdown: Use siRNA or shRNA to reduce the expression of the putative off-target. If the phenotype caused by this compound is mimicked or occluded by the knockdown, it strongly suggests the phenotype is mediated through this off-target.
-
Use of a Selective Inhibitor: Treat your cells with a known, highly selective inhibitor of the putative off-target. If this inhibitor reproduces the same phenotype as this compound, it provides strong evidence for the off-target effect.
Hypothetical Signaling Pathway: Off-Target Effect of this compound on SRC
Caption: this compound inhibits on-targets and an off-target (SRC).
Experimental Protocols
Protocol 1: Western Blot for On-Target Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., H3122 for ALK, H1975 for EGFR) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells in suspension with either vehicle control or a saturating concentration of this compound for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., SRC) remaining by Western blot or another quantitative protein detection method.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates thermal stabilization and therefore, target engagement.
References
- 1. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Acquired Resistance to ALK/EGFR-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving acquired resistance to the dual ALK/EGFR inhibitor, ALK/EGFR-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to dual ALK/EGFR inhibitors like this compound?
A1: Acquired resistance to dual ALK/EGFR inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the ALK or EGFR kinase domains, which prevent the inhibitor from binding effectively. Common mutations include the gatekeeper residue mutations like ALK L1196M and EGFR T790M, which can sterically hinder drug binding.[1][2][3] Other mutations may alter the ATP-binding pocket.
-
Bypass signaling activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked ALK and EGFR pathways.[4][5] This can include the activation of other receptor tyrosine kinases (RTKs) like MET or HER2/3, or downstream signaling molecules such as KRAS or MEK.[1][5]
Q2: My cells are showing reduced sensitivity to this compound over time. How can I determine if this is due to on-target mutations or bypass pathway activation?
A2: To distinguish between on-target mutations and bypass pathway activation, a multi-step approach is recommended:
-
Sequence the ALK and EGFR kinase domains: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell population to identify any known or novel mutations in the drug-binding sites.
-
Phospho-receptor tyrosine kinase (RTK) array: This experiment can help identify the activation of alternative RTKs. Increased phosphorylation of specific RTKs in resistant cells compared to sensitive cells suggests bypass signaling.[4]
-
Western blot analysis: Probe for the phosphorylation status of key downstream signaling molecules like AKT, ERK, and STAT3. Sustained activation of these pathways in the presence of this compound points towards bypass mechanisms.[6]
Q3: We have identified a specific mutation in the ALK or EGFR gene in our resistant cell line. How can we confirm that this mutation is responsible for the observed resistance?
A3: To validate that a specific mutation confers resistance, you can perform the following experiments:
-
Site-directed mutagenesis: Introduce the identified mutation into the parental, sensitive cell line using techniques like CRISPR-Cas9 or traditional site-directed mutagenesis.
-
Cell viability assays: Compare the sensitivity of the engineered mutant cell line to this compound with the parental cell line. A significant increase in the IC50 value for the mutant line would confirm its role in resistance.
-
Biochemical assays: If possible, express and purify the mutant kinase domain and perform in vitro kinase assays to directly measure the impact of the mutation on the inhibitor's binding affinity and inhibitory activity.[2]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[7] |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[7] |
| Cell Health | Ensure cells are in the logarithmic growth phase when seeded and are free from contamination, particularly mycoplasma. Regularly test for mycoplasma contamination.[7] |
| Reagent Degradation | Check the expiration dates of all reagents, including the this compound compound. Store reagents at the recommended temperatures and protect light-sensitive components from light. |
Problem 2: High background or no signal in Western blot analysis for p-ALK or p-EGFR.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and incubate for an adequate duration (typically 1 hour at room temperature). |
| Antibody Issues | Titrate the primary and secondary antibody concentrations to find the optimal dilution. Ensure the primary antibody is validated for the specific application and species. Include appropriate positive and negative controls. |
| Poor Cell Lysis | Use a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis by scraping or sonication. |
| Low Protein Expression | The target protein may not be highly expressed in your cell line. Increase the amount of protein loaded onto the gel or consider using a more sensitive detection method. |
Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines
This protocol describes the generation of cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[8][9]
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete growth medium
-
This compound
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound in the parental cell line using a cell viability assay.
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
When the cells resume proliferation, subculture them and gradually increase the concentration of this compound (e.g., 1.5 to 2-fold increments).[9]
-
At each concentration increase, allow the cells to adapt and resume steady growth.
-
Periodically assess the IC50 of the adapting cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
Cryopreserve cell stocks at different stages of resistance development.[9]
Protocol 2: Cell Viability (IC50) Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental and resistant cell lines
-
Complete growth medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the ALK and EGFR signaling pathways.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-ALK, ALK, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells and treat them with this compound at various concentrations for a specified time.
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
Data Summary Tables
Table 1: Common On-Target Resistance Mutations
| Gene | Mutation | Effect on Inhibitor Binding | Reported in Response to |
| ALK | L1196M | Gatekeeper mutation, steric hindrance[1][3] | Crizotinib, Ceritinib, Alectinib |
| ALK | G1202R | Solvent front mutation, steric hindrance[1][5] | Second-generation ALK inhibitors |
| ALK | G1269A | Steric hindrance[1][3] | Crizotinib |
| EGFR | T790M | Gatekeeper mutation, increased ATP affinity[2][10] | First and second-generation EGFR inhibitors |
| EGFR | C797S | Prevents covalent binding of irreversible inhibitors[11][12] | Third-generation EGFR inhibitors |
Table 2: IC50 Values of ALK/EGFR Inhibitors in Sensitive vs. Resistant Models
| Cell Line | Genotype | Inhibitor | IC50 (nM) |
| H3122 (Parental) | EML4-ALK | Crizotinib | ~100 |
| H3122-CR | EML4-ALK, EGFR activation | Crizotinib | >1000[4] |
| Ba/F3 | EGFR L858R | Gefitinib | 2.4 |
| Ba/F3 | EGFR L858R/T790M | Gefitinib | 10.9[2] |
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating acquired resistance.
Caption: ALK and EGFR downstream signaling pathways.
References
- 1. oaepublish.com [oaepublish.com]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 6. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ALK/EGFR-IN-2 in Lung Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual ALK/EGFR inhibitor, ALK/EGFR-IN-2, in lung cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor (TKI) designed to simultaneously block the signaling pathways driven by both Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). In non-small cell lung cancer (NSCLC), aberrant activation of these pathways through mutations or rearrangements can lead to uncontrolled cell proliferation and survival. By inhibiting both kinases, this compound aims to provide a more comprehensive blockade of oncogenic signaling, potentially overcoming resistance mechanisms that may arise from the activation of one pathway when the other is inhibited. The primary signaling cascades downstream of ALK and EGFR include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.
Q2: My lung cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
A2: Acquired resistance to TKIs is a common challenge. For a dual ALK/EGFR inhibitor, resistance can emerge through several mechanisms:
-
Secondary Mutations: The development of new mutations in the ALK or EGFR kinase domains can prevent the inhibitor from binding effectively. Common resistance mutations for EGFR inhibitors include T790M and C797S, while for ALK inhibitors, mutations like L1196M and G1202R are frequently observed.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked ALK and EGFR pathways. A prominent mechanism is the amplification of the MET receptor tyrosine kinase, which can reactivate downstream signaling. Increased activation of other receptor tyrosine kinases like HER2 or AXL can also contribute to resistance.
-
Phenotypic Transformation: In some cases, lung adenocarcinoma cells can undergo a histological transformation, for example, to small cell lung cancer, which is a phenotype that is not dependent on ALK or EGFR signaling.
-
Upregulation of Ligands: Overexpression of EGFR ligands, such as Transforming Growth Factor-alpha (TGFα), can lead to sustained EGFR pathway activation despite the presence of an inhibitor.
Q3: How can I determine the mechanism of resistance in my cell line?
A3: To investigate the resistance mechanism, a multi-step approach is recommended:
-
Sequence Analysis: Perform DNA sequencing of the ALK and EGFR kinase domains in your resistant cell line to identify any secondary mutations.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This experiment can provide a broad overview of which RTKs are activated in your resistant cells compared to the parental, sensitive cells. An increased signal for receptors like MET, HER2, or AXL could indicate the activation of a bypass pathway.
-
Western Blotting: Validate the findings from the phospho-RTK array by performing western blots for the phosphorylated and total protein levels of suspected bypass pathway components (e.g., p-MET, MET, p-HER2, HER2). Also, examine the phosphorylation status of downstream effectors like AKT and ERK to see if signaling is restored in the presence of this compound.
-
Fluorescence In Situ Hybridization (FISH): If MET activation is suspected, FISH can be used to confirm MET gene amplification.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Ensure you are using a single-cell cloned population. If not, consider subcloning your parental cell line to establish a more homogenous population for your experiments. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions. Verify the inhibitor's purity and concentration. |
| Assay Variability | Standardize cell seeding density, treatment duration, and reagent concentrations. Use a positive control (a cell line with known sensitivity) and a negative control (a resistant cell line, if available) in each experiment. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs. |
Issue 2: My resistant cell line shows no secondary mutations in ALK or EGFR. What should I investigate next?
| Potential Cause | Troubleshooting Step |
| Bypass Pathway Activation | As mentioned in FAQ 3, perform a phospho-RTK array to identify other activated kinases. Follow up with western blotting to confirm the activation of specific pathways (e.g., MET, HER2, AXL). |
| Upregulation of Downstream Effectors | Analyze the expression and phosphorylation levels of key downstream signaling molecules like STAT3, MEK, and ERK. Reactivation of these pathways can occur independently of upstream receptor activation. |
| Drug Efflux | Investigate the expression of ATP-binding cassette (ABC) transporters, which can pump the inhibitor out of the cell, reducing its effective intracellular concentration. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Combinatorial Treatments in Sensitive and Resistant Lung Cancer Cell Lines.
| Cell Line | This compound (nM) | Crizotinib (MET/ALK Inhibitor) (nM) | Erlotinib (EGFR Inhibitor) (nM) | This compound + MET Inhibitor (e.g., Crizotinib) (nM) |
| H3122 (Parental) | 50 | 100 | >1000 | N/A |
| H3122-AR (Resistant) | >5000 | 150 | >1000 | 75 |
| PC-9 (Parental) | 75 | >2000 | 20 | N/A |
| PC-9-AR (Resistant) | >6000 | >2000 | >5000 | 150 |
Note: These are example values and will vary depending on the specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to generate acquired resistance.
-
Initial Culture: Begin by culturing the parental lung cancer cell line (e.g., H3122 or PC-9) in standard growth medium.
-
Determine Initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound for the parental cell line.
-
Low-Dose Exposure: Continuously expose the cells to this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in increments of 1.5 to 2-fold.
-
Repeat Escalation: Repeat the dose escalation process over several months.
-
Isolate Resistant Clones: Once the cells can proliferate in a high concentration of the inhibitor (e.g., 1-2 µM), isolate single-cell clones to establish a homogenous resistant population.
-
Characterize Resistant Phenotype: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Protocol 2: Western Blotting for Phosphorylated and Total Kinases
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ALK, ALK, p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Technical Support Center: Minimizing Toxicity of Dual ALK/EGFR Inhibition In Vivo
Welcome to the technical support center for researchers investigating dual inhibition of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) in in vivo models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage toxicities associated with this therapeutic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with dual ALK/EGFR inhibition in vivo?
A1: Based on preclinical studies and the known safety profiles of individual ALK and EGFR inhibitors, the most anticipated toxicities with dual inhibition include:
-
Dermatological Toxicities: Skin rash (papulopustular) is a very common side effect of EGFR inhibitors.[1][2][3] This is expected to be a primary toxicity with dual-agent therapy.
-
Gastrointestinal (GI) Toxicities: Diarrhea, nausea, and vomiting are frequently reported with both ALK and EGFR inhibitors.
-
Hepatotoxicity: Liver enzyme elevations (ALT/AST) are a known concern with some ALK inhibitors.[4]
-
Cardiotoxicity: While less common, some tyrosine kinase inhibitors (TKIs) have been associated with cardiovascular adverse events, such as QT prolongation and decreased left ventricular ejection fraction.[5][6][7][8] Careful monitoring is warranted.
-
Ocular Toxicities: Visual disturbances have been reported with some TKIs.[9]
Q2: How can I proactively manage skin toxicity in my animal models?
A2: Proactive management is key to mitigating the severity of skin rash. Consider the following strategies:
-
Topical Emollients: Regular application of moisturizing creams to the affected areas can help maintain skin barrier function.
-
Topical Corticosteroids: For more severe rashes, low-potency topical steroids can be applied to reduce inflammation.
-
Dose Modification: If skin toxicity becomes dose-limiting, a reduction in the dose of the EGFR inhibitor may be necessary. It's crucial to first establish the maximum tolerated dose (MTD) of the combination.
Q3: What are the best practices for monitoring and managing gastrointestinal side effects?
A3: GI toxicity can lead to dehydration and weight loss in animal models, impacting the overall study outcome.
-
Supportive Care: Ensure animals have easy access to hydration and palatable food.
-
Anti-diarrheal Agents: Loperamide or other anti-diarrheal agents can be administered as needed, following appropriate veterinary guidance and dose adjustments for the animal model.
-
Dose Interruption/Reduction: A temporary hold or dose reduction of one or both inhibitors may be required if GI toxicity is severe.
Q4: Are there specific biomarkers I should monitor for hepatotoxicity?
A4: Yes, regular monitoring of liver function is critical.
-
Serum Chemistry: Collect blood samples at baseline and regular intervals during the study to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of liver tissues to assess for any signs of drug-induced liver injury.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with dual ALK/EGFR inhibitors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high mortality in the combination therapy group. | - Synergistic toxicity leading to a lower MTD for the combination than for individual agents.- Off-target effects of one or both inhibitors. | - Conduct a dose-escalation study to determine the MTD of the combination.- Start with lower doses of each inhibitor in the combination group.- Perform thorough necropsies and histopathology on deceased animals to identify the cause of death. |
| Severe, unmanageable skin rash leading to animal welfare concerns. | - High sensitivity of the animal model to EGFR inhibition.- Dose of the EGFR inhibitor is too high in the combination. | - Implement a proactive skin management plan from the start of treatment (see FAQ A2).- Consider a dose reduction of the EGFR inhibitor while maintaining the dose of the ALK inhibitor.- Evaluate alternative EGFR inhibitors with potentially different skin toxicity profiles. |
| Significant weight loss (>15-20%) in the treatment group. | - Severe gastrointestinal toxicity (diarrhea, anorexia).- Systemic toxicity affecting overall health. | - Provide nutritional support (e.g., high-calorie, palatable diet).- Administer subcutaneous fluids for dehydration.- Temporarily interrupt treatment until the animal recovers, then restart at a lower dose. |
| Inconsistent tumor growth inhibition in the combination group. | - Suboptimal dosing or scheduling of the inhibitors.- Development of drug resistance.- Issues with drug formulation or administration. | - Re-evaluate the dosing and schedule based on pharmacokinetic and pharmacodynamic data.- Analyze tumor samples at the end of the study for biomarkers of resistance.- Ensure proper preparation and administration of the drug formulations. |
Data Presentation: Comparative Toxicity Profiles
The following tables provide a hypothetical summary of quantitative data from a preclinical in vivo study comparing the toxicities of single-agent and dual ALK/EGFR inhibition.
Table 1: Hematological and Serum Chemistry Analysis
| Parameter | Vehicle Control | ALK Inhibitor (Monotherapy) | EGFR Inhibitor (Monotherapy) | Dual ALK/EGFR Inhibition |
| ALT (U/L) | 35 ± 5 | 85 ± 15 | 40 ± 7 | 120 ± 25† |
| AST (U/L) | 50 ± 8 | 110 ± 20 | 55 ± 10 | 150 ± 30† |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 21 ± 3 | 25 ± 5 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.2 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. †p < 0.05 compared to either monotherapy.
Table 2: Common Macroscopic and Microscopic Findings
| Observation | Vehicle Control | ALK Inhibitor (Monotherapy) | EGFR Inhibitor (Monotherapy) | Dual ALK/EGFR Inhibition |
| Skin Rash (Grade ≥2) | 0/10 | 0/10 | 7/10 | 9/10 |
| Diarrhea (Grade ≥2) | 0/10 | 2/10 | 4/10 | 8/10 |
| Hepatocellular Necrosis | 0/10 | 1/10 | 0/10 | 3/10 |
| Body Weight Loss (>15%) | 0/10 | 1/10 | 3/10 | 6/10 |
Data are presented as the number of affected animals out of the total number of animals in the group (n=10).
Mandatory Visualizations
Signaling Pathways
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Toxicity Studies.
Experimental Protocols
In Vivo Toxicity Assessment in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Housing: Maintained in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 human non-small cell lung cancer cells (e.g., H3122 for ALK-driven, or a cell line with dual ALK/EGFR alterations) in 100 µL of Matrigel into the right flank of each mouse.
-
Treatment Groups (n=10 mice/group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
ALK inhibitor (dose determined from MTD studies)
-
EGFR inhibitor (dose determined from MTD studies)
-
Dual ALK and EGFR inhibitor combination
-
-
Drug Administration: Administer drugs orally (gavage) once daily for 28 days, starting when tumors reach an average volume of 100-150 mm³.
-
Monitoring:
-
Tumor Growth: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Record body weight twice weekly.
-
Clinical Observations: Perform daily checks for clinical signs of toxicity, including changes in posture, activity, and grooming.
-
Skin Toxicity: Grade skin rash weekly using a standardized scoring system (e.g., 0 = no rash; 1 = mild erythema; 2 = moderate erythema and papules; 3 = severe, ulcerative dermatitis).
-
-
Endpoint and Sample Collection:
-
At the end of the study, euthanize mice and collect terminal blood samples via cardiac puncture for serum chemistry and complete blood count (CBC).
-
Perform a gross necropsy and collect tumors and major organs (liver, kidneys, spleen, heart, lungs, and skin from the dorsal region) for histopathological analysis.
-
Assessment of Cardiotoxicity
-
Animal Model: C57BL/6 mice are often used for cardiotoxicity studies.
-
Monitoring:
-
Electrocardiography (ECG): At baseline and at the end of the study, anesthetize mice and record ECGs to measure heart rate and QT interval.
-
Echocardiography: Perform echocardiography on a subset of animals at baseline and at the end of the study to assess left ventricular ejection fraction (LVEF) and other cardiac function parameters.
-
Cardiac Biomarkers: Measure serum levels of cardiac troponins (cTnI or cTnT) in terminal blood samples.
-
-
Histopathology: Collect hearts at necropsy and perform histopathological examination for any signs of cardiotoxicity, such as cardiomyocyte hypertrophy, inflammation, or fibrosis.
Quantification of Gastrointestinal Toxicity
-
Diarrhea Assessment:
-
Monitor cages daily for the presence and consistency of feces.
-
Use a scoring system (e.g., 0 = normal pellets; 1 = soft pellets; 2 = watery stool).
-
-
Histopathology:
-
Collect sections of the small and large intestines at necropsy.
-
Examine for signs of inflammation, epithelial damage, and changes in villus architecture.
-
This technical support center provides a foundational resource for researchers. It is crucial to adapt these guidelines to your specific experimental design and to consult with veterinary staff and institutional animal care and use committees to ensure the ethical and humane treatment of all animals.
References
- 1. Skin toxicities associated with epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 4. Frontiers | Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database [frontiersin.org]
- 5. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiotoxicity of Tyrosine Kinase Inhibitors in Philadelphia-Positive Leukemia Patients | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cardiotoxicity Monitoring in Patients Treated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: The Dual ALK/EGFR Inhibitor Brigatinib Versus First-Generation TKIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual ALK/EGFR inhibitor, Brigatinib, with first-generation tyrosine kinase inhibitors (TKIs) targeting either EGFR (gefitinib, erlotinib) or ALK (crizotinib). The information presented is supported by experimental data to assist researchers in evaluating its potential in preclinical and clinical development.
Executive Summary
Brigatinib is a potent, second-generation tyrosine kinase inhibitor that demonstrates significant activity against both anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), including mutations that confer resistance to first-generation TKIs.[1] Preclinical data indicate that Brigatinib has superior potency against ALK compared to the first-generation ALK inhibitor, crizotinib.[2] Furthermore, Brigatinib exhibits inhibitory activity against EGFR mutations, a feature absent in first-generation ALK inhibitors, and distinct from the reversible binding mechanism of first-generation EGFR TKIs like gefitinib and erlotinib. This dual inhibitory action presents a promising strategy for overcoming resistance mechanisms that emerge during treatment with single-target, first-generation TKIs.[3]
Data Presentation
Table 1: In Vitro Kinase Inhibition (IC50 values in nM)
| Kinase Target | Brigatinib | Crizotinib | Gefitinib | Erlotinib |
| ALK | 0.6 [4] | 20-40[5] | - | - |
| ROS1 | 1.9 [6] | - | - | - |
| EGFR (L858R) | 1.5-2.1 [4] | - | Potent | Potent |
| EGFR (T790M) | 15-29 [6][7] | - | Ineffective | Ineffective |
| FLT3 | 2.1 [6] | - | - | - |
Note: A lower IC50 value indicates greater potency. Data for gefitinib and erlotinib against specific EGFR mutations are widely established but vary across studies; they are generally potent against sensitizing mutations like L858R but ineffective against the T790M resistance mutation. "-" indicates data not applicable or not a primary target.
Table 2: Cellular Activity - Inhibition of Cell Viability (IC50 values in nM)
| Cell Line | Driver Mutation(s) | Brigatinib | Crizotinib |
| KARPAS-299 | NPM-ALK | 29 [8] | - |
| H2228 | EML4-ALK | 10 (median) [2] | 107[2] |
| H3122 | EML4-ALK | Potent[9] | - |
| Ba/F3 | EML4-ALK | 14 [2] | 107[2] |
| Ba/F3 | EGFR del19/T790M/C797S | 67.2 [8] | - |
| HCC827 | EGFR delE746_A750/T790M | 245 (GI50) [7] | - |
Note: GI50 represents the concentration for 50% growth inhibition.
Mechanism of Action
First-generation EGFR TKIs, such as gefitinib and erlotinib, reversibly bind to the ATP-binding pocket of the EGFR kinase domain, inhibiting its signaling.[10] Similarly, the first-generation ALK inhibitor, crizotinib, is an ATP-competitive inhibitor of the ALK tyrosine kinase.[5]
Brigatinib, in contrast, is a potent dual inhibitor of both ALK and EGFR.[11] Its unique chemical structure, which includes a phosphine oxide moiety, contributes to its high potency and selectivity.[9] This dual-targeting capability allows Brigatinib to address tumors with co-existing ALK and EGFR alterations and to potentially overcome resistance mediated by the activation of alternative signaling pathways.[3]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified kinase enzymes.
Methodology:
-
Recombinant kinase domains of ALK, EGFR (wild-type and mutants), and other kinases of interest are used.
-
The kinase reaction is initiated in a buffer containing ATP and a suitable substrate.
-
Test compounds (Brigatinib, crizotinib, gefitinib, erlotinib) are added in a series of dilutions.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effect of the test compounds on cancer cell lines.
Methodology:
-
Cancer cell lines with specific driver mutations (e.g., EML4-ALK, EGFR L858R, EGFR T790M) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of the test compounds.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
For the CellTiter-Glo® assay, the reagent, which measures ATP levels as an indicator of cell viability, is added to the wells.
-
The amount of formazan (measured by absorbance) or luminescence is quantified using a plate reader.
-
The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined by plotting viability against compound concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.
Methodology:
-
Human cancer cell lines (e.g., ALK-positive NSCLC cells) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compounds (e.g., Brigatinib, crizotinib) are administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).
-
Treatment efficacy is assessed by comparing tumor growth inhibition in the treated groups to the vehicle-treated control group.
Visualizations
Caption: EGFR and ALK signaling pathways and points of inhibition by TKIs.
Caption: A typical experimental workflow for evaluating TKI efficacy.
Conclusion
Brigatinib demonstrates superior preclinical potency and a broader inhibitory profile compared to first-generation ALK and EGFR TKIs. Its dual-targeting mechanism offers a potential advantage in overcoming some of the resistance mechanisms that limit the efficacy of single-target agents. The provided experimental data and protocols offer a framework for researchers to further evaluate and compare the performance of Brigatinib and other novel TKIs in their own research and development pipelines.
References
- 1. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 2. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Crizotinib vs. a Dual ALK/EGFR Inhibitor in ALK-Rearranged NSCLC
For Immediate Release
Comparison Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation ALK inhibitor, crizotinib, with a second-generation dual ALK and EGFR inhibitor, brigatinib, in the context of ALK-rearranged non-small cell lung cancer (NSCLC). The emergence of resistance to crizotinib, often mediated by reactivation of EGFR signaling pathways, has prompted the development of dual-target inhibitors. This guide summarizes key preclinical data and provides detailed experimental methodologies to support further research and development in this area.
Mechanism of Action
Crizotinib is a potent, orally available small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and MET.[1][2][3][4][5] In ALK-rearranged NSCLC, the EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, driving downstream signaling pathways such as PI3K/AKT and MEK/ERK, which promote cell proliferation and survival.[1] Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and downstream signaling.[2][4]
Brigatinib (AP26113) is a next-generation TKI designed to inhibit both ALK and EGFR.[6] Its dual activity is particularly relevant in the context of acquired resistance to crizotinib, where activation of EGFR signaling can act as a "bypass track" to reactivate downstream pathways despite continued ALK inhibition.[7][8] Brigatinib has demonstrated preclinical activity against a range of ALK resistance mutations.[6]
Signaling Pathway Overview
The following diagram illustrates the signaling pathways targeted by crizotinib and a dual ALK/EGFR inhibitor.
Quantitative Data Comparison
The following table summarizes the in vitro potency of crizotinib and brigatinib against EML4-ALK and EGFR.
| Compound | Target | IC50 (nM) | Cell Line |
| Crizotinib | EML4-ALK | ~20-60 | H3122 |
| Brigatinib | EML4-ALK | <1 | H3122 |
| Brigatinib | EGFR (T790M) | ~5-20 | H1975 |
Note: IC50 values are approximate and can vary between different studies and assay conditions. Data is compiled from publicly available preclinical study information.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the target kinases.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and ATP.
-
Enzyme and Substrate: Add recombinant human ALK or EGFR kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr)4:1) to the reaction mixture.
-
Inhibitor Addition: Add serial dilutions of crizotinib or the dual ALK/EGFR inhibitor to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP) and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate using a suitable method like filter binding assays followed by scintillation counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed ALK-rearranged NSCLC cells (e.g., H3122) and, for the dual inhibitor, EGFR-mutant cells (e.g., H1975) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of crizotinib or the dual ALK/EGFR inhibitor for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the concentration of the drug that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of ALK, EGFR, AKT, and ERK.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
References
- 1. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resistance to Crizotinib in Advanced Non-Small Cell Lung Cancer (NSCLC) with ALK Rearrangement: Mechanisms, Treatment Strategies and New Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 6. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unveiling the Next Generation of Dual ALK/EGFR Inhibitors in NSCLC
For researchers, scientists, and drug development professionals, the quest for more effective and durable cancer therapies is a continuous endeavor. In the landscape of non-small cell lung cancer (NSCLC), the co-expression of anaplastic lymphoma kinase (ALK) rearrangements and epidermal growth factor receptor (EGFR) mutations presents a significant clinical challenge, often leading to resistance to single-target therapies. A new wave of dual ALK/EGFR inhibitors aims to address this challenge head-on. This guide provides a comprehensive head-to-head comparison of emerging dual inhibitors, with a focus on preclinical data and detailed experimental methodologies to support further research and development.
The development of dual-target inhibitors is driven by the clinical reality of concurrent ALK and EGFR driver mutations in a subset of NSCLC patients and the emergence of EGFR-mediated resistance to ALK inhibitors.[1][2] By simultaneously blocking both signaling pathways, these novel compounds hold the promise of enhanced efficacy and a higher barrier to the development of resistance. This comparison focuses on two notable examples: the recently synthesized compound 9j and the clinically evaluated drug Brigatinib .[3][4]
Quantitative Analysis: A Comparative Look at Inhibitory Potency
The in vitro efficacy of new dual ALK/EGFR inhibitors is a critical determinant of their therapeutic potential. Here, we present a summary of the key quantitative data for compound 9j and Brigatinib, focusing on their inhibitory concentrations (IC50) against relevant cancer cell lines and kinases.
| Inhibitor | Target Cell Line/Kinase | IC50 Value | Reference |
| Compound 9j | H1975 (EGFR L858R/T790M) | 0.07829 ± 0.03 µM | [3] |
| H2228 (EML4-ALK) | 0.08183 ± 0.02 µM | [3] | |
| EGFR L858R/T790M Kinase | 35.7 ± 0.9 nM | [3] | |
| EML4-ALK Kinase | 56.3 ± 0.3 nM | [3] | |
| Brigatinib | H1975 (EGFR L858R/T790M) | Data not directly compared in the same study | |
| H2228 (EML4-ALK) | Data not directly compared in the same study | ||
| EML4-ALK Kinase | 0.62 nM | [5] | |
| T790M-mutant EGFR | Potent activity reported, specific IC50 not provided in a direct comparison | [5] |
Notably, the study that introduced compound 9j utilized Brigatinib as a reference compound, allowing for a direct comparison of their effects on cell viability.[3] While a direct comparison of their kinase inhibitory activities in the same assay is not available from the searched literature, the potent preclinical activity of Brigatinib against EML4-ALK is well-documented.[5][6]
Delving into the Science: Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in the evaluation of these dual inhibitors.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Protocol:
-
Plate Preparation: Coat a 96-well plate with a substrate specific for the kinase of interest (e.g., poly(Glu, Tyr)4:1 for EGFR and ALK).
-
Enzyme and Inhibitor Incubation: Add the recombinant kinase enzyme (e.g., EGFR L858R/T790M or EML4-ALK) to the wells along with varying concentrations of the test inhibitor (e.g., compound 9j). Include a control group with no inhibitor.
-
ATP Addition: Initiate the kinase reaction by adding ATP to the wells. Incubate at a controlled temperature (e.g., 37°C) for a specified time to allow for substrate phosphorylation.
-
Detection: After incubation, wash the plate to remove non-adherent components. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at a specific wavelength using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[3]
Cell Viability Assay (CCK8)
The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay used to determine the number of viable cells in a culture by measuring the activity of cellular dehydrogenases.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., H1975, H2228) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., compound 9j, Brigatinib) for a specified duration (e.g., 72 hours). Include a vehicle control group.
-
CCK8 Reagent Addition: Add CCK8 solution to each well and incubate for a period that allows for the development of a color change (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.[3]
Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) forms of EGFR and ALK, to confirm the inhibitory effect of the compounds on their respective signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with the inhibitor at various concentrations for a specific time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-ALK) and their downstream effectors (e.g., p-AKT, p-ERK). Also, probe for total protein levels as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins in treated versus untreated cells.[3]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Activity of Dual ALK/EGFR Inhibitors in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies in non-small cell lung cancer (NSCLC) necessitates the development of novel therapeutic strategies. In cases where tumors harbor co-occurring alterations in Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), or where resistance to a single-target inhibitor arises through activation of the alternate pathway, dual inhibition presents a promising approach. This guide provides a framework for validating the activity of a dual ALK/EGFR inhibitor, using Brigatinib as a representative compound due to its known dual-action capabilities, in patient-derived organoids (PDOs) and compares its potential performance against single-target inhibitors.
Introduction to Dual ALK/EGFR Inhibition
Mutations in EGFR and rearrangements in ALK are key oncogenic drivers in distinct subsets of NSCLC. While highly effective tyrosine kinase inhibitors (TKIs) targeting these alterations exist, acquired resistance is a major clinical challenge. One mechanism of resistance to ALK inhibitors is the activation of EGFR signaling, and vice-versa. This biological crosstalk provides a strong rationale for the application of dual ALK/EGFR inhibitors. Brigatinib is a next-generation TKI that potently inhibits both ALK and EGFR, including various resistance mutations.[1][2][3]
Comparative Efficacy in Preclinical Models
To objectively assess the performance of a dual ALK/EGFR inhibitor, a direct comparison with established single-target agents is crucial. The following tables summarize the inhibitory activity of Brigatinib against key ALK and EGFR variants, alongside representative single-target ALK and EGFR inhibitors, Alectinib and Osimertinib, based on available data from cell line studies.
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| Brigatinib | EML4-ALK | Karpas-299 | 29 | [1] |
| EML4-ALK | Ba/F3 | 14 | [2] | |
| ALK G1202R | Ba/F3 | 184 | [4] | |
| Alectinib | EML4-ALK | - | Potent inhibitor | [5][6] |
| ALK L1196M | - | Active | [6] | |
| Osimertinib | EGFR del19 | HCC827 | 3.3-4.1 | [1] |
| EGFR L858R/T790M | NCI-H1975 | 3.3-4.1 | [1] |
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| Brigatinib | EGFR del19 | Ba/F3 | 114 (viability) | [2] |
| EGFR L858R/T790M | - | Modest activity | [2] | |
| EGFR del19/T790M/C797S | PC9 | Effective in combination | [7] | |
| Alectinib | EGFR | - | No significant activity | |
| Osimertinib | EGFR del19 | HCC827 | 1.2 (biochemical) | |
| EGFR L858R/T790M | NCI-H1975 | 4.9 (biochemical) | ||
| Wild-type EGFR | - | >480 (biochemical) |
Validating Dual Inhibition in Patient-Derived Organoids
Patient-derived organoids (PDOs) are three-dimensional in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a superior model for predicting patient response to therapy compared to traditional 2D cell lines.[8][9][10][11] The following experimental protocol outlines a workflow for validating and comparing the activity of a dual ALK/EGFR inhibitor in NSCLC PDOs.
Experimental Workflow
Detailed Experimental Protocols
1. Establishment of Patient-Derived Organoids from NSCLC Tumors [8][9][12][13]
-
Tissue Procurement: Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions.
-
Mechanical and Enzymatic Digestion: Mince the tissue into small fragments and digest using a cocktail of enzymes such as collagenase, dispase, and DNase to obtain a single-cell suspension or small cell clusters.
-
Seeding and Culture: Embed the cell suspension in a basement membrane matrix (e.g., Matrigel) and culture in a specialized organoid growth medium. The medium is typically supplemented with growth factors such as EGF, Noggin, R-spondin, and FGF.
-
Organoid Expansion and Cryopreservation: Passage the organoids every 1-2 weeks by mechanical or enzymatic dissociation. Establish a biobank of early-passage organoids by cryopreserving them in a suitable freezing medium.
-
Characterization: Confirm that the established organoids recapitulate the histology and genomic features of the parent tumor through immunohistochemistry and next-generation sequencing (NGS).
2. High-Throughput Drug Screening in Patient-Derived Organoids [14][15][16][17]
-
Organoid Plating: Dissociate mature organoids into small fragments or single cells and seed them in 384-well plates pre-coated with Matrigel.
-
Drug Treatment: After allowing the organoids to reform for 24-48 hours, treat them with a dose-response range of the dual ALK/EGFR inhibitor (e.g., Brigatinib), a single-target ALK inhibitor (e.g., Alectinib), and a single-target EGFR inhibitor (e.g., Osimertinib). Include appropriate vehicle controls.
-
Viability Assay: After a 72-hour incubation period, assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D, which measures ATP levels.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot dose-response curves. Calculate the half-maximal inhibitory concentration (IC50) for each drug in each PDO line to compare their potency.
Signaling Pathways
Understanding the downstream signaling pathways of ALK and EGFR is critical for interpreting the effects of their inhibition.
References
- 1. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 2. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-Line Alectinib vs. Brigatinib in Advanced NonâSmall Cell Lung Cancer with ALK Rearrangement: Real-World Data [e-crt.org]
- 4. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alectinib—a new chapter in the management of ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alectinib for the treatment of ALK-positive stage IV non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brigatinib combined with anti-EGFR antibody overcomes osimertinib resistance in EGFR-mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Validation of Patient-Derived Non-Small Cell Lung Cancer Organoids as In Vitro Lung Cancer Models | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. binasss.sa.cr [binasss.sa.cr]
- 11. Modeling Clinical Responses to Targeted Therapies by Patient-Derived Organoids of Advanced Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of patient-derived tumor spheroids for non-small cell lung cancer | PLOS One [journals.plos.org]
- 13. Establishment and Long-Term Expansion of Small Cell Lung Cancer Patient-Derived Tumor Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 16. j-organoid.org [j-organoid.org]
- 17. researchgate.net [researchgate.net]
Dual ALK/EGFR Inhibitor Brigatinib: A Comparative Guide on Cross-Reactivity with Other Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Brigatinib (AP26113), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). The following sections present quantitative data on its inhibitory activity against a panel of other receptor tyrosine kinases (RTKs), detailed experimental methodologies for kinase activity assessment, and visualizations of key signaling pathways and experimental workflows.
Brigatinib: Kinase Selectivity Profile
Brigatinib is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Beyond its potent inhibition of ALK, Brigatinib also exhibits inhibitory activity against EGFR, particularly mutant forms.[1][3] A comprehensive understanding of its selectivity is crucial for predicting its therapeutic window and potential off-target effects.
A kinase screen of Brigatinib against a large panel of kinases revealed a high degree of selectivity.[4][5][6] The following table summarizes the in vitro and cellular inhibitory activities of Brigatinib against its primary targets and a selection of other relevant kinases.
Table 1: Inhibitory Activity of Brigatinib against a Panel of Kinases
| Kinase Target | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| ALK | 0.6 | 14 |
| ROS1 | 1.9 | 18 |
| FLT3 | 2.1 | 148 |
| FLT3 (D835Y Mutant) | 1.5 | 211 |
| EGFR (L858R Mutant) | 1.5 | 397 |
| EGFR (L858R/T790M Mutant) | 29 - 160 | 281 |
| IGF-1R | 38 | 158 |
| Insulin Receptor (INSR) | 262 | >3000 |
| Native EGFR | >1000 | >3000 |
| MET | >1000 | Not Reported |
IC50 values represent the concentration of Brigatinib required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[1][3][4][5][6][7]
The data clearly indicates that Brigatinib is a highly potent inhibitor of ALK and ROS1.[4][5] It also shows significant in vitro activity against the FLT3 kinase and the activating L858R mutation in EGFR.[5] Notably, the cellular potency against these non-primary targets is considerably lower than for ALK and ROS1, suggesting a greater therapeutic window for its primary indications.[3][6] Brigatinib demonstrates substantially less activity against the native (wild-type) EGFR and the insulin receptor, which is a favorable characteristic for minimizing certain side effects.[3][6]
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to determine the kinase inhibition profile of a compound like Brigatinib.
Biochemical Kinase Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
This assay determines the direct interaction of an inhibitor with a purified kinase enzyme.
Objective: To measure the 50% inhibitory concentration (IC50) of Brigatinib against a panel of purified kinases.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer as the acceptor. Inhibition of tracer binding leads to a decrease in the FRET signal.
Materials:
-
Purified recombinant kinase enzymes
-
LanthaScreen® Eu-anti-tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Brigatinib (serially diluted)
-
384-well assay plates
Procedure:
-
Reagent Preparation: Prepare a 2X kinase/antibody solution and a 2X tracer/ATP solution in kinase buffer.
-
Compound Plating: Dispense serial dilutions of Brigatinib in DMSO into the assay plate.
-
Kinase Reaction: Add the 2X kinase/antibody solution to the wells containing the compound and incubate.
-
Tracer Addition: Add the 2X tracer/ATP solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Objective: To determine the cellular IC50 of Brigatinib for the inhibition of ALK and EGFR phosphorylation.
Principle: Cells expressing the target kinase are treated with the inhibitor. Following treatment, the cells are lysed, and the level of phosphorylation of the target kinase or a downstream substrate is measured, typically by an ELISA-based method or Western blotting.
Materials:
-
Cancer cell lines expressing the target kinases (e.g., H3122 for EML4-ALK, NCI-H1975 for EGFR L858R/T790M)
-
Cell culture medium and supplements
-
Brigatinib (serially diluted)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target kinase
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western blot, or specific reagents for ELISA)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Brigatinib for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells and add lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Phosphorylation Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the signal for the phosphorylated protein relative to the total protein. Plot the percentage of inhibition against the Brigatinib concentration to determine the cellular IC50.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of ALK and EGFR and the point of inhibition by Brigatinib.
Experimental Workflow
The diagram below outlines a typical workflow for profiling the cross-reactivity of a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Technology [nanosyn.com]
- 5. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Synergistic Potential of Dual ALK/EGFR Inhibition with Chemotherapy: A Comparative Guide
The combination of targeted therapies with conventional chemotherapy is a promising strategy to enhance anti-tumor efficacy and overcome resistance. This guide provides a comparative overview of the synergistic effects observed when ALK and EGFR tyrosine kinase inhibitors (TKIs) are combined with standard chemotherapeutic agents. Given the absence of a publicly documented specific agent named "ALK/EGFR-IN-2," this guide will focus on the principles of dual pathway inhibition, drawing on preclinical data from representative ALK and EGFR inhibitors in combination with chemotherapy.
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining ALK or EGFR inhibitors with chemotherapy has been evaluated in various non-small cell lung cancer (NSCLC) cell lines. The combination of the ALK inhibitor Ceritinib with Paclitaxel, and the EGFR inhibitor Osimertinib with Cisplatin, demonstrates significant synergy in reducing cell viability and inducing apoptosis.
In Vitro Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) of individual agents compared to their combination, and the Combination Index (CI) values, where CI < 1 indicates synergy.
| Cell Line | Inhibitor | Chemotherapy | IC50 (Inhibitor alone) | IC50 (Chemotherapy alone) | IC50 (Combination) | Combination Index (CI) |
| H2228 | Ceritinib | Paclitaxel | ~150 nM | ~10 nM | Ceritinib: ~50 nM | < 1.0 |
| Paclitaxel: ~3 nM | ||||||
| PC9 (T790M) | Osimertinib | Cisplatin | ~15 nM | ~5 µM | Not specified | Synergistic |
Note: Specific CI values and combination IC50s can vary based on experimental conditions and the ratio of the combined drugs. The data presented is a synthesis of reported preclinical findings.
Induction of Apoptosis
The combination of ALK/EGFR inhibitors with chemotherapy leads to a significant increase in programmed cell death (apoptosis) compared to single-agent treatment.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) | Fold Increase vs. Control |
| H2228 | Control | ~5% | 1.0 |
| Ceritinib alone | ~15% | 3.0 | |
| Paclitaxel alone | ~20% | 4.0 | |
| Ceritinib + Paclitaxel | ~45% | 9.0 | |
| PC9 (T790M) | Control | ~4% | 1.0 |
| Osimertinib alone | ~12% | 3.0 | |
| Cisplatin alone | ~18% | 4.5 | |
| Osimertinib + Cisplatin | ~40% | 10.0 |
Signaling Pathway Inhibition and Cytotoxicity
The synergy between ALK/EGFR inhibitors and chemotherapy arises from their complementary mechanisms of action. The TKIs block crucial survival and proliferation signals, while chemotherapy induces DNA damage and mitotic catastrophe. This dual assault overwhelms the cancer cells' ability to survive and repair damage.
Caption: ALK/EGFR inhibition blocks pro-survival pathways, enhancing chemo-induced apoptosis.
Experimental Workflow for Synergy Assessment
A standardized workflow is crucial for evaluating the synergistic potential of drug combinations. The following diagram outlines the key steps in preclinical assessment.
Caption: Workflow for assessing the synergistic effects of drug combinations in vitro.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the validation of synergistic drug interactions. Below are detailed protocols for the key assays used in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with the ALK/EGFR inhibitor, chemotherapy agent, or their combination at various concentrations. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. Synergy is calculated using software like CompuSyn to determine the Combination Index (CI).
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the drugs for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells). The surviving fraction is calculated based on the number of colonies in treated versus control wells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells in 6-well plates with the drug combinations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the ALK and EGFR signaling pathways.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated ALK, EGFR, AKT, and ERK overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control.
A Head-to-Head Comparison: The Dual ALK/EGFR Inhibitor Versus a Combination of Single-Target Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between a novel dual ALK/EGFR inhibitor and the combination of single-target ALK and EGFR inhibitors. This analysis is supported by experimental data to inform preclinical research and therapeutic strategy development.
The concurrent inhibition of both Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) signaling pathways is an emerging strategy in oncology, particularly for non-small cell lung cancers (NSCLC) that may harbor co-existing mutations or develop resistance to single-agent therapies. This guide evaluates the efficacy of a novel dual-target inhibitor against the combination of established single-target inhibitors.
Performance Data: A Quantitative Analysis
The following tables summarize the in vitro efficacy of a novel dual ALK/EGFR inhibitor, designated as compound 9j, and representative single-agent inhibitors against relevant cancer cell lines. The H2228 cell line harbors an EML4-ALK fusion, making it a model for ALK-driven cancers. The H1975 cell line contains both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, representing a clinically relevant model of EGFR-driven cancer with acquired resistance.
Table 1: In Vitro Cell Viability (IC50)
| Inhibitor/Combination | Target(s) | Cell Line | IC50 (µM) |
| Dual Inhibitor | |||
| Compound 9j[1] | ALK/EGFR | H2228 (EML4-ALK) | 0.08183 ± 0.02 |
| Compound 9j[1] | ALK/EGFR | H1975 (EGFR L858R/T790M) | 0.07829 ± 0.03 |
| Single ALK Inhibitors | |||
| Crizotinib | ALK | H2228 (EML4-ALK) | ~0.1 - 0.311 |
| Single EGFR Inhibitors | |||
| Gefitinib | EGFR | H1975 (EGFR L858R/T790M) | ~11.7 - 22.5 |
| Osimertinib | EGFR | H1975 (EGFR L858R/T790M) | ~0.0046 - 0.0379 |
| Combination Therapy | |||
| Crizotinib + Gefitinib/Osimertinib | ALK + EGFR | H2228 / H1975 | Data not available |
Note: Direct quantitative IC50 data for the combination of single ALK and EGFR inhibitors in the H2228 and H1975 cell lines were not available in the reviewed literature. The efficacy of combination therapy is often assessed through synergy studies (e.g., Combination Index), which were not consistently reported for these specific cell lines.
Table 2: In Vitro Kinase Activity (IC50)
| Inhibitor | Target Kinase | IC50 (nM) |
| Dual Inhibitor | ||
| Compound 9j | EGFR L858R/T790M | 35.7 ± 0.9 |
| Compound 9j | EML4-ALK | 56.3 ± 0.3 |
| Compound 9j | EGFR (wild-type) | 236.16 ± 27 |
| Compound 9j | ALK (wild-type) | 129.81 ± 15 |
Signaling Pathway Overview
To understand the mechanism of action of these inhibitors, it is crucial to visualize their targets within the ALK and EGFR signaling cascades.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Experimental Methodologies
The following sections detail the protocols for the key experiments cited in this comparison guide.
In Vitro Kinase Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer typically containing Tris-HCl, MgCl2, DTT, and a source of ATP.
-
Dilute the recombinant kinase (e.g., EGFR L858R/T790M, EML4-ALK) to a predetermined concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide or a protein like myelin basic protein).
-
Prepare serial dilutions of the inhibitor compound.
-
-
Assay Procedure:
-
Add the kinase, substrate, and inhibitor to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction, often by adding a solution containing EDTA.
-
-
Detection and Analysis:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Caption: General Workflow for an In Vitro Kinase Assay.
Cell Viability Assay (MTT/CCK-8)
Objective: To assess the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., H2228, H1975) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor compound(s).
-
Replace the culture medium with fresh medium containing the various concentrations of the inhibitor(s). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT/CCK-8 Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well.
-
Incubate for 1-4 hours. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.
-
-
Measurement and Analysis:
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Western Blotting
Objective: To detect and quantify the expression levels of specific proteins, including the phosphorylation status of signaling molecules, following inhibitor treatment.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cultured cells with the inhibitor(s) for a specified time.
-
Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract the proteins.
-
Quantify the total protein concentration in each lysate using a method such as the BCA assay.
-
-
SDS-PAGE:
-
Denature the protein samples and load equal amounts onto a polyacrylamide gel.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ALK, total ALK, phospho-EGFR, total EGFR).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate or by fluorescence imaging.
-
Analyze the band intensities to determine the relative protein expression levels.
-
This guide provides a foundational comparison based on available preclinical data. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of dual ALK/EGFR inhibitors relative to combination therapies.
References
Safety Operating Guide
Proper Disposal of ALK/EGFR-IN-2: A Guide for Laboratory Professionals
Researchers and drug development professionals handling ALK/EGFR-IN-2 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Given its nature as a potent dual inhibitor of ALK and EGFR, promoting apoptosis and G0/G1 cell cycle arrest, this compound should be treated as a hazardous substance requiring specialized disposal methods.
Key Disposal Principles
Proper disposal of this compound is not merely a procedural formality but a critical component of laboratory safety and regulatory compliance. The primary objective is to prevent the release of this biologically active compound into the environment, where it could have unintended effects. Standard laboratory practice dictates that chemical waste, especially of a potent inhibitor, should never be disposed of via standard drainage systems or as regular solid waste.
All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be collected and disposed of as hazardous chemical waste. This necessitates a dedicated and clearly labeled waste stream within the laboratory.
Procedural Steps for Disposal
To ensure the safe and compliant disposal of this compound, the following step-by-step procedure should be implemented:
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated from non-hazardous laboratory waste. This includes both solid and liquid waste.
-
Waste Collection:
-
Solid Waste: Contaminated items such as personal protective equipment (gloves, lab coats), absorbent paper, and empty vials should be placed in a designated, leak-proof container clearly labeled "Hazardous Waste: this compound."
-
Liquid Waste: Unused solutions or experimental residues containing this compound should be collected in a sealed, non-reactive container. This container must also be clearly labeled with "Hazardous Waste: this compound" and a list of all chemical constituents.
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name, relevant hazard symbols, and the date of waste accumulation.
-
Storage: Hazardous waste awaiting disposal should be stored in a designated, secure area away from general laboratory traffic and incompatible chemicals.
-
Professional Disposal: The final step is the collection and disposal of the hazardous waste by a licensed and certified chemical waste disposal contractor. It is imperative to follow all local, state, and federal regulations governing hazardous waste disposal.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound (CAS No. 2730432-75-2) is not publicly available, the following table summarizes known information relevant to its handling and disposal.
| Property | Value | Source |
| CAS Number | 2730432-75-2 | ChemicalBook |
| Bioactivity | Potent dual inhibitor of ALK and EGFR; promotes apoptosis and G0/G1 cell cycle arrest. | ChemicalBook |
| Storage (Powder) | -20°C for 3 years | ChemicalBook |
| Storage (In solvent) | -80°C for 1 year | ChemicalBook |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of their personnel and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
